Win 58237
描述
属性
分子式 |
C16H17N5O |
|---|---|
分子量 |
295.34 g/mol |
IUPAC 名称 |
1-cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N5O/c1-10-13-15(21(20-10)12-4-2-3-5-12)18-14(19-16(13)22)11-6-8-17-9-7-11/h6-9,12H,2-5H2,1H3,(H,18,19,22) |
InChI 键 |
GODZWYONGRENHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(=O)NC(=N2)C3=CC=NC=C3)C4CCCC4 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of WIN 64338, a Potent Bradykinin B2 Receptor Antagonist
Disclaimer: The compound "Win 58237" specified in the query does not correspond to a readily identifiable agent in the scientific literature. Based on available data, it is highly probable that this is a typographical error and the intended compound is WIN 64338 , a well-characterized compound from Sterling-Winthrop. This guide will focus on the mechanism of action of WIN 64338. An alternative possibility, WIN 58161, a topoisomerase II inhibitor, is also briefly discussed.
Core Mechanism of Action: Competitive Antagonism of the Bradykinin B2 Receptor
WIN 64338 is a potent and selective non-peptide competitive antagonist of the bradykinin B2 receptor.[1][2] Its primary mechanism of action involves binding to the B2 receptor and preventing the binding of the endogenous agonist, bradykinin. This competitive inhibition blocks the downstream signaling cascades normally initiated by bradykinin, thereby mitigating its physiological effects.
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, primarily couples to the Gq/11 family of G proteins.[3] This initiates a signaling cascade that includes:
-
Activation of Phospholipase C (PLC): The activated Gq/11 alpha subunit stimulates PLC.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG collectively activate PKC, which then phosphorylates various downstream targets, leading to a cellular response.
By competitively inhibiting the binding of bradykinin to the B2 receptor, WIN 64338 effectively prevents the initiation of this signaling pathway.
References
Win 58237 chemical structure and properties
Disclaimer: Initial searches for "Win 58237" did not yield specific information. This guide focuses on the structurally similar and well-researched compound WIN 55,212-2 , assuming the original query may have contained a typographical error.
Core Compound Information
WIN 55,212-2 is a potent, synthetic aminoalkylindole that acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] It is structurally distinct from classical cannabinoids like THC but mimics many of their biological effects.[1] Due to its high affinity and efficacy, WIN 55,212-2 is widely utilized as a research tool to investigate the endocannabinoid system.
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | [(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | PubChem |
| Molecular Formula | C27H26N2O3 | PubChem[2] |
| Molecular Weight | 426.5 g/mol | PubChem[2] |
| CAS Number | 131543-22-1 | Wikipedia[1] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in DMSO and ethanol | Tocris Bioscience[3] |
Mechanism of Action and Signaling Pathways
WIN 55,212-2 exerts its effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a cascade of intracellular signaling events.
Cannabinoid Receptor Signaling
Activation of CB1 and CB2 receptors by WIN 55,212-2 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] The compound also modulates ion channels, leading to the inhibition of N- and Q-type calcium channels and the activation of inwardly rectifying potassium channels.[4] Furthermore, WIN 55,212-2 has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including p42 and p44 MAP kinase.[1]
Pharmacological Properties
WIN 55,212-2 is characterized by its high affinity and efficacy at both CB1 and CB2 receptors. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Receptor Binding Affinities (Ki)
| Receptor | Species | Ki (nM) | Assay Method | Source |
| CB1 | Human | 62.3 | Radioligand Binding | Tocris Bioscience[3] |
| CB1 | Human | 1.9 | Radioligand Binding | Wikipedia[1] |
| CB1 | Rat | 9.4 | Radioligand Binding | Frontiers in Pharmacology[5] |
| CB2 | Human | 3.3 | Radioligand Binding | Tocris Bioscience[3] |
| CB2 | Human | 0.3 | Radioligand Binding | IUPHAR/BPS Guide to PHARMACOLOGY[6] |
| CB2 | Rat | 3.2 | Radioligand Binding | Frontiers in Pharmacology[5] |
Functional Potency (EC50)
| Assay | Receptor | Species | EC50 (nM) | Source |
| Inhibition of forskolin-induced cAMP accumulation | CB1 | Human | 37 | IUPHAR/BPS Guide to PHARMACOLOGY[6] |
| Inhibition of forskolin-induced cAMP accumulation | CB2 | Human | 0.39 - 1.5 | IUPHAR/BPS Guide to PHARMACOLOGY[6] |
| Inhibition of glutamatergic synaptic transmission | - | Rat | 2.7 | Journal of Neuroscience[7] |
| GRABeCB2.0 Sensor | - | - | 564 | MDPI[8] |
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of WIN 55,212-2.
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of WIN 55,212-2 to cannabinoid receptors.
Objective: To determine the inhibitory constant (Ki) of WIN 55,212-2 for CB1 and CB2 receptors.
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors.
-
[3H]-CP-55,940 or [3H]-WIN-55,212-2 (radioligand).
-
WIN 55,212-2 (unlabeled competitor).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl2).
-
Whatman GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled WIN 55,212-2.
-
In a reaction tube, combine the cell membranes (10 µg protein), a fixed concentration of the radioligand (e.g., 3 nM [3H]-WIN-55,212-2), and varying concentrations of unlabeled WIN 55,212-2.[5]
-
For determining non-specific binding, add a high concentration of unlabeled WIN 55,212-2 (e.g., 1 µM).[5]
-
Incubate the mixture at 30°C for 60 minutes.[5]
-
Terminate the reaction by rapid filtration through Whatman GF/B filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol outlines the steps to measure the effect of WIN 55,212-2 on adenylyl cyclase activity.
Objective: To determine the EC50 of WIN 55,212-2 for the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin.
-
WIN 55,212-2.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
Procedure:
-
Plate the cells in a suitable microplate and culture overnight.
-
Pre-treat the cells with varying concentrations of WIN 55,212-2 for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a reporter-based assay as per the kit instructions.
-
Plot the concentration-response curve and calculate the EC50 value for the inhibition of cAMP accumulation.
Conclusion
WIN 55,212-2 is an invaluable pharmacological tool for probing the endocannabinoid system. Its high affinity and potent agonistic activity at both CB1 and CB2 receptors, coupled with a well-characterized signaling profile, make it a standard reference compound in cannabinoid research. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers in the field of drug development and molecular pharmacology.
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. Win 55212-2 | C27H26N2O3 | CID 5311501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 6. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. jneurosci.org [jneurosci.org]
- 8. mdpi.com [mdpi.com]
discovery and synthesis of Win 58237
An In-depth Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
Introduction
While the specific compound "Win 58237" is not readily identifiable in the public domain, it likely belongs to the well-established class of pyrazolo[1,5-a]pyrimidine compounds. This class of nitrogen-containing heterocyclic molecules has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Pyrazolo[1,5-a]pyrimidines are recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3] Their scaffold is a key component in several clinically approved and investigational drugs, particularly in targeted cancer therapy. This guide will provide a comprehensive overview of the discovery, synthesis, and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, using examples of potent kinase inhibitors to illustrate the core principles and methodologies.
Discovery and Therapeutic Potential
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known to interact with the ATP-binding pocket of various kinases.[2] This has led to the development of numerous derivatives targeting kinases such as phosphoinositide 3-kinases (PI3Ks), cyclin-dependent kinases (CDKs), Pim-1 kinase, and tropomyosin receptor kinases (Trks).[4][5][6][7] Dysregulation of these kinases is implicated in various cancers and inflammatory diseases.[1] For instance, selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine core have shown promise for the treatment of asthma and other inflammatory conditions.[1]
General Synthesis Strategies
The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species.[8] Common strategies include reactions with β-dicarbonyl compounds, β-enaminones, or their equivalents.[9] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, often leading to reduced reaction times and improved yields.[8]
Experimental Protocol: Synthesis of a 2-Methyl-5,7-disubstituted Pyrazolo[1,5-a]pyrimidine Core
This protocol outlines a multi-step synthesis representative of the preparation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, adapted from the synthesis of PI3Kδ inhibitors.[1]
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
-
Materials: 5-Amino-3-methylpyrazole, diethyl malonate, sodium ethoxide, ethanol.
-
Procedure: 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base like sodium ethoxide in ethanol. The mixture is heated under reflux for 24 hours. After cooling, the precipitate is filtered, washed with a cold solvent, and dried to yield the dihydroxy-heterocycle 1 .[1]
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
Materials: 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1), phosphorus oxychloride (POCl₃), acetonitrile.
-
Procedure: Compound 1 is subjected to a chlorination reaction with phosphorus oxychloride in a solvent such as acetonitrile. The reaction mixture is heated at 80°C for 5 hours. After completion, the solvent is evaporated, and the residue is carefully treated with ice water. The resulting precipitate is filtered, washed, and dried to give the dichloro-derivative 2 .[1]
Step 3: Selective Substitution at C7
-
Materials: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2), morpholine, potassium carbonate, acetone.
-
Procedure: The dichloro-derivative 2 undergoes a selective nucleophilic substitution at the more reactive C7 position. The compound is reacted with a nucleophile, such as morpholine, in the presence of a base like potassium carbonate in acetone at room temperature for 1.5 hours. This yields the 7-substituted-5-chloro-pyrazolo[1,5-a]pyrimidine intermediate.[1]
Step 4: Substitution at C5 via Suzuki Coupling
-
Materials: 7-substituted-5-chloro-pyrazolo[1,5-a]pyrimidine intermediate, desired boronic acid or ester (e.g., indole-4-boronic acid pinacol ester), tetrakis(triphenylphosphine)palladium(0), 2M aqueous sodium carbonate, 1,2-dimethoxyethane (DME).
-
Procedure: The final diversification is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. The 5-chloro intermediate is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst and a base in a solvent like DME. The reaction is typically heated under reflux for 16 hours to yield the final 5,7-disubstituted pyrazolo[1,5-a]pyrimidine product.[1]
Quantitative Data
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the target kinase. The following tables summarize representative data for different kinase inhibitor classes based on this scaffold.
Table 1: PI3Kδ Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives [4]
| Compound ID | PI3Kδ IC₅₀ (nM) | PI3Kα/δ Selectivity | PI3Kβ/δ Selectivity | PI3Kγ/δ Selectivity |
| CPL302415 (6) | 18 | 79 | 1415 | 939 |
| Idelalisib | - | - | - | - |
Table 2: CDK2 Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives [5]
| Compound ID | CDK2 IC₅₀ (nM) | Anti-leukemia Activity (MOLT-4, IC₅₀ µM) | Anti-leukemia Activity (HL-60, IC₅₀ µM) |
| 5h | 22 | 0.93 | 0.80 |
| 5i | 24 | - | - |
| Dinaciclib | 18 | 1.30 | 1.84 |
Table 3: Pim-1 Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives [6]
| Compound ID | Pim-1 IC₅₀ (nM) |
| 9 | 27 |
| 18 (fragment) | 5000 |
| 19 (fragment) | 294 |
Table 4: Trk Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives [7]
| Compound ID | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) |
| 8 | 1.7 | - | - |
| 9 | 1.7 | - | - |
| 28 | 0.17 | 0.07 | 0.07 |
| 36 | 1.4 | 2.4 | 1.9 |
| Larotrectinib | 1.2 | 2.1 | 2.1 |
Visualizations
Signaling Pathway
Caption: PI3K Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives.
Experimental Workflow
Caption: General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidine Derivatives.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Win 58237 as a Topoisomerase II Inhibitor: A Technical Guide
Disclaimer: Information regarding the specific compound "Win 58237" as a topoisomerase II inhibitor is not available in the public domain. This guide provides a comprehensive overview of topoisomerase II inhibition, utilizing data and protocols for well-characterized inhibitors as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Topoisomerase II and Its Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation.[1][2][3][4][5] Type II topoisomerases (Topo II) function by creating transient double-strand breaks in the DNA, passing another DNA segment through the break, and then religating the broken strands.[2][4] This process is critical for cell viability, making Topo II an important target for antimicrobial and anticancer therapies.[2][3]
Topoisomerase II inhibitors are classified into two main categories:
-
Topoisomerase II poisons: These agents, which include clinically important drugs like etoposide and doxorubicin, stabilize the "cleavable complex," a covalent intermediate where Topo II is bound to the broken DNA ends.[2][3][6][7] This prevents the re-ligation of the DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death, often through apoptosis.[2][3]
-
Catalytic inhibitors: These inhibitors interfere with other steps of the Topo II catalytic cycle without stabilizing the cleavable complex.[5][6][7] Examples include bisdioxopiperazines like ICRF-193, which lock the enzyme in a closed-clamp conformation, preventing ATP hydrolysis and enzyme turnover.[6][8]
Mechanism of Action of Topoisomerase II Poisons
The cytotoxic effects of Topoisomerase II poisons stem from their ability to convert the essential enzyme into a DNA-damaging agent. The stabilization of the cleavable complex is a reversible event; however, the collision of replication forks or transcription machinery with these complexes can lead to irreversible double-strand breaks.[3] These DNA lesions trigger cellular damage responses, including cell cycle arrest and apoptosis.[3]
Quantitative Data for Representative Topoisomerase II Inhibitors
The potency of topoisomerase II inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes IC50 values for several well-known Topo II inhibitors.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| Etoposide | Topo II Decatenation | Human Topo IIα | ~20-100 | [9] |
| Doxorubicin | Topo II Decatenation | Human Topo IIα | ~1-10 | [10] |
| Mitoxantrone | Topo II Decatenation | Human Topo IIα | ~0.1-1 | [4] |
| ICRF-193 | Topo II Decatenation | Human Topo IIα | ~1-5 | [8] |
| Merbarone | Topo II Relaxation | - | - | [11] |
| T638 | Topo II Relaxation | Human Topo IIα | 2.1 | [11] |
Experimental Protocols
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Topo II to separate catenated (interlocked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of Topo II will prevent this decatenation.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction:
-
2 µL 10x Topo II Assay Buffer
-
2 µL 10 mM ATP
-
1 µL kDNA (e.g., 200 ng/µL)
-
1 µL test compound at various concentrations (or solvent control)
-
x µL Human Topo IIα (amount to be optimized to achieve full decatenation in the control)
-
ddH2O to a final volume of 20 µL
-
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of STEB and 20 µL of chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the phases.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.
Expected Results: In the absence of an inhibitor, the catenated kDNA will be resolved into fast-migrating decatenated minicircles. In the presence of an effective inhibitor, the kDNA will remain as a high molecular weight band at the top of the gel.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase IIα controls the decatenation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of WIN 58237: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel quinolone derivative, WIN 58161 (believed to be the correct identifier for the queried WIN 58237). This compound has demonstrated significant potential as an antineoplastic agent. Its primary mechanism of action is the inhibition of mammalian topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. By stabilizing the topoisomerase II-DNA covalent complex, WIN 58161 induces DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide summarizes the available quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.
Core Mechanism of Action: Topoisomerase II Inhibition
WIN 58161 is a potent inhibitor of mammalian topoisomerase II.[1] Unlike other quinolones that primarily target bacterial DNA gyrase, WIN 58161 exhibits significant activity against the mammalian counterpart.[1] The inhibition is enantioselective, with the (S)-enantiomer (WIN 58161) being the active form, while the (R)-enantiomer is inactive.[1] The mechanism of inhibition involves the stabilization of the covalent complex formed between topoisomerase II and DNA during the catalytic cycle.[1] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single and double-strand breaks.[1]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of WIN 58161 from preclinical studies.
Table 1: In Vitro Cytotoxicity of WIN 58161 against P388 Murine Leukemia Cells
| Compound | IC50 (µg/mL) |
| WIN 58161 | 1.5 |
| WIN 58161-2 (inactive enantiomer) | >100 |
Data extracted from Gadebusch et al., Biochemical Pharmacology, 1995.
Table 2: In Vivo Antitumor Activity of WIN 58161 in Murine Tumor Models
| Tumor Model | Treatment Schedule | Median Survival Time (Treated/Control) | Tumor Growth Inhibition (%) |
| P388 Leukemia | 50 mg/kg/day, i.p., days 1-5 | 1.8 | Not Reported |
| L1210 Leukemia | 50 mg/kg/day, i.p., days 1-5 | 1.7 | Not Reported |
| B16 Melanoma | 50 mg/kg/day, i.p., days 1-9 | 1.6 | 60 |
| M5076 Sarcoma | 50 mg/kg/day, i.p., days 1-9 | 1.9 | 75 |
| Colon 26 Carcinoma | 50 mg/kg/day, i.p., days 1-9 | 2.1 | 80 |
Data extracted from Gadebusch et al., Biochemical Pharmacology, 1995.
Signaling Pathways
The induction of DNA double-strand breaks by WIN 58161 triggers a cascade of cellular responses, primarily through the DNA Damage Response (DDR) pathway. This pathway is crucial for maintaining genomic integrity and dictates the fate of the cell.
Caption: Signaling pathway of WIN 58161-induced cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of WIN 58161.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.
-
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL BSA)
-
ATP solution (10 mM)
-
WIN 58161 (dissolved in DMSO)
-
Stop Solution (1% SDS, 50 mM EDTA, 0.025% bromophenol blue)
-
Agarose gel (1%) containing ethidium bromide (0.5 µg/mL)
-
-
Procedure:
-
Prepare reaction mixtures on ice containing assay buffer, kDNA (200 ng), and varying concentrations of WIN 58161.
-
Initiate the reaction by adding purified topoisomerase IIα and ATP (final concentration 1 mM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Analyze the products by electrophoresis on a 1% agarose gel.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA at the top of the gel, while decatenated DNA migrates further into the gel in the control samples.
-
In Vitro Cytotoxicity Assay
This assay measures the concentration-dependent cytotoxic effect of a compound on cancer cell lines.
-
Materials:
-
P388 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
WIN 58161
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed P388 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add serial dilutions of WIN 58161 to the wells and incubate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
In Vivo Antitumor Efficacy Study
This study evaluates the antitumor activity of a compound in a murine tumor model.
-
Materials:
-
Female CDF1 mice
-
P388 murine leukemia cells
-
WIN 58161 formulated for intraperitoneal (i.p.) injection
-
Vehicle control
-
-
Procedure:
-
Inoculate mice intraperitoneally with 1 x 10^6 P388 leukemia cells.
-
Randomly assign mice to treatment and control groups.
-
On day 1 post-inoculation, begin treatment with WIN 58161 (e.g., 50 mg/kg/day, i.p.) or vehicle control for a specified number of days.
-
Monitor the mice daily for signs of toxicity and record their survival time.
-
Calculate the median survival time for each group and the percentage increase in lifespan of the treated group compared to the control group.
-
For solid tumor models (e.g., B16 melanoma), measure tumor volume at regular intervals to determine tumor growth inhibition.
-
Caption: General experimental workflow for evaluating WIN 58161.
Conclusion
WIN 58161 represents a promising class of topoisomerase II inhibitors with significant antitumor activity. Its potent and selective inhibition of mammalian topoisomerase II, leading to DNA damage and subsequent cell death in cancer cells, makes it a compelling candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this compound and its analogs. Further investigation into its downstream signaling effects and its efficacy in a broader range of cancer models is warranted.
References
Navigating the Landscape of "WIN" Compounds in Cancer Cell Line Studies: A Technical Guide
An in-depth exploration of the mechanisms and methodologies surrounding WIN-prefixed compounds in oncological research, with a special focus on WIN 55,212-2 and WDR5 WIN site inhibitors.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel therapeutic agents for cancer. While the initial focus of this guide was "Win 58237," publicly available data on its specific application in broad cancer cell line studies is limited. Therefore, this document provides a detailed overview of the available information on this compound and expands to cover two other prominent "WIN" compounds that have been more extensively studied in the context of cancer: the synthetic cannabinoid WIN 55,212-2 and the epigenetic modulators known as WDR5 WIN site inhibitors.
This compound: A Phosphodiesterase Inhibitor with Potential in B-Cell Malignancies
This compound is identified as a cyclic nucleotide phosphodiesterase (PDE) inhibitor with a notable affinity for PDE V, exhibiting a Kᵢ of 170 nM.[1] Phosphodiesterases are enzymes that regulate intracellular signaling pathways by degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Their inhibition can lead to various cellular effects, including the modulation of cell proliferation and survival.
A patent application has listed this compound as a potential therapeutic agent for B-cell proliferative disorders.[2][3] These disorders encompass a range of malignancies affecting B-lymphocytes, such as certain types of leukemia and lymphoma. The proposed mechanism of action in this context likely involves the modulation of intracellular signaling cascades that are critical for the survival and proliferation of malignant B-cells.
However, a comprehensive review of the scientific literature reveals a scarcity of in-depth studies detailing the effects of this compound across a broad spectrum of cancer cell lines. Quantitative data, such as IC50 values, and detailed experimental protocols for its use in cancer research are not widely available in published literature. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of this compound in oncology.
WIN 55,212-2: A Cannabinoid Receptor Agonist with Pleiotropic Anti-Cancer Effects
WIN 55,212-2 is a potent synthetic cannabinoid receptor agonist that has demonstrated significant anti-neoplastic activity in a variety of cancer cell lines. Its mechanism of action is primarily mediated through the activation of cannabinoid receptors CB1 and CB2, which are expressed in numerous cancer types.
Quantitative Data: Cytotoxicity of WIN 55,212-2 in Cancer Cell Lines
The cytotoxic effects of WIN 55,212-2 have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| LNCaP | Prostate Cancer | 6 | 48 | [4] |
| PC-3 | Prostate Cancer | Not specified, but effective | Not specified | [4] |
| DU145 | Prostate Cancer | Not specified, but effective | Not specified | [5] |
| SW480 | Colon Cancer | ~5-7.5 | 48 | [6] |
| RKO | Colon Cancer | ~5-7.5 | 48 | [6] |
| HT-29 | Colon Cancer | ~7.5 | 48 | [6] |
| SF126 | Glioblastoma | 1 | Not specified | [4] |
| U87-MG | Glioblastoma | Not specified, but effective | Not specified | [4] |
| U251 | Glioblastoma | Not specified, but effective | Not specified | [4] |
| U373-MG | Glioblastoma | Not specified, but effective | Not specified | [4] |
| SF188 | Glioblastoma | Not specified, but effective | Not specified | [4] |
| Rat Glioma | Glioma | 15 | Not specified | [4] |
| LN18 | Glioblastoma | 20.97 | 48 | [7][8] |
| A172 | Glioblastoma | 30.9 | 48 | [7][8] |
| MDA-MB-231 | Breast Cancer | In the µM range | 72 | [9] |
Signaling Pathways Modulated by WIN 55,212-2
The anti-cancer effects of WIN 55,212-2 are attributed to its ability to modulate multiple intracellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis and metastasis.
Caption: Signaling pathway of WIN 55,212-2 in cancer cells.
Experimental Protocols
This protocol is adapted from a study on prostate cancer cells.[10]
-
Cell Seeding: Plate cancer cells (e.g., LNCaP) at a density of 1 x 10⁴ cells per well in a 96-well microtiter plate in complete culture medium.
-
Treatment: After 24 hours, treat the cells with varying concentrations of WIN 55,212-2 (e.g., 1.0, 2.5, 5.0, 7.5, and 10.0 µM) or vehicle control (DMSO, final concentration 0.1% v/v). Each concentration should be tested in multiple wells (e.g., 10 wells).
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 4 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This protocol is based on a study investigating colon cancer cells.[6]
-
Cell Seeding and Treatment: Seed cells (e.g., SW480) in appropriate culture vessels. Treat the cells with the desired concentration of WIN 55,212-2 (e.g., 7.5 µM) or vehicle control for a specified time (e.g., 9 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
WDR5 WIN Site Inhibitors: Targeting Epigenetic Regulation in Cancer
WD repeat-containing protein 5 (WDR5) is a crucial component of several protein complexes that regulate histone methylation, a key epigenetic modification involved in gene expression. The "WIN" (WDR5 interaction) site on WDR5 is a pocket that binds to specific motifs on other proteins, facilitating the assembly and function of these complexes. Small molecule inhibitors that target the WIN site have emerged as a promising class of anti-cancer agents.
Mechanism of Action
WDR5 WIN site inhibitors disrupt the interaction between WDR5 and its binding partners, such as the histone methyltransferase MLL1. This disruption leads to the displacement of WDR5 from chromatin, particularly at genes involved in protein synthesis. The subsequent decrease in the transcription of these genes induces nucleolar stress and activates the p53 tumor suppressor pathway, ultimately leading to apoptosis in cancer cells.
Caption: Mechanism of action of WDR5 WIN site inhibitors.
Quantitative Data: Effects of WDR5 WIN Site Inhibitors on Cancer Cell Lines
Specific GI50 (50% growth inhibition) values for potent WDR5 WIN site inhibitors like C3 and C6 have been reported in various cancer cell lines.[11]
| Cell Line | Cancer Type | GI50 (µM) - C6 | p53 Status | Reference |
| MV4;11 | Acute Myeloid Leukemia (MLL-rearranged) | 0.03 ± 0.005 | Wild-type | [12] |
| MOLM-13 | Acute Myeloid Leukemia (MLL-rearranged) | 0.04 ± 0.003 | Wild-type | [12] |
| K562 | Chronic Myeloid Leukemia | >50 | Null | [12] |
| U937 | Histiocytic Lymphoma | 0.2 ± 0.02 | Mutant | [12] |
Experimental Protocols
This protocol is based on a study evaluating WDR5 WIN site inhibitors.[12]
-
Cell Seeding: Seed 5,000 cells per well in white, opaque, flat-bottomed 96-well plates.
-
Treatment: Treat cells with a serial dilution of the WDR5 WIN site inhibitor (e.g., C6) or DMSO vehicle control (final concentration 0.1%).
-
Incubation: Incubate the plates at 37°C for 72 hours.
-
Reagent Addition: Allow the plates to equilibrate to room temperature and then add 50 µL of CellTiter-Glo reagent per well.
-
Luminescence Measurement: Incubate the plates for 30 minutes at room temperature, protected from light, and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence values of treated cells to the DMSO-treated controls to determine the percentage of cell growth inhibition and calculate the GI50 value.
This assay can be used to visualize the disruption of the WDR5-MLL1 interaction in cells upon treatment with a WIN site inhibitor.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the WDR5 WIN site inhibitor or vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against WDR5 and MLL1 from different species (e.g., rabbit anti-WDR5 and mouse anti-MLL1).
-
PLA Probe Incubation: Incubate with PLA probes (secondary antibodies with attached DNA oligonucleotides) that will bind to the primary antibodies.
-
Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified by rolling circle amplification.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA, creating a fluorescent spot.
-
Imaging and Analysis: Visualize the fluorescent spots using a fluorescence microscope. The number of spots per cell is proportional to the number of protein-protein interactions. A decrease in the number of spots in treated cells indicates disruption of the interaction.
This technical guide provides a foundational understanding of the role of "WIN" compounds in cancer cell line studies. While the data on this compound is currently limited, the extensive research on WIN 55,212-2 and WDR5 WIN site inhibitors highlights the diverse and promising therapeutic avenues that compounds with this prefix offer in the field of oncology. Further investigations into these and other novel "WIN" compounds will undoubtedly continue to advance our ability to combat cancer.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CA2321190A1 - Novel therapeutic agents that modulate enzymatic processes - Google Patents [patents.google.com]
- 3. WO2017027810A2 - Compositions and methods that promote hypoxia or the hypoxia response for treatment and prevention of mitochondrial dysfunction and oxidative stress disorders - Google Patents [patents.google.com]
- 4. realmofcaring.org [realmofcaring.org]
- 5. Cannabinoid WIN 55,212-2 induces cell cycle arrest and apoptosis, and inhibits proliferation, migration, invasion, and tumor growth in prostate cancer in a cannabinoid-receptor 2 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Enhanced Cytotoxicity and Receptor Modulation by SMA-WIN 55,212-2 Micelles in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cannabidiol as a novel therapeutic agent in breast cancer: evidence from literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. realmofcaring.org [realmofcaring.org]
- 11. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 12. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy Profile of Win 58237: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary research overview of the efficacy of Win 58237, a novel cyclic nucleotide phosphodiesterase (PDE) inhibitor. The information presented is based on available preclinical data. To date, no clinical trial data for this compound has been identified in the public domain, suggesting that its exploration has been confined to experimental studies.
Core Mechanism of Action
This compound is a competitive inhibitor of cyclic guanosine monophosphate (cGMP) phosphodiesterase V (PDE V).[1][2] Its primary mechanism of action involves preventing the degradation of cGMP, a key second messenger in various physiological processes, including vasodilation. By inhibiting PDE V, this compound leads to an accumulation of cGMP, thereby potentiating its downstream effects.[1][2]
Quantitative Efficacy Data
The following tables summarize the key quantitative data on the efficacy of this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibitory Constant (Ki) | IC50 | Source Organism |
| cGMP PDE V | 170 nM | - | Canine Aorta |
| Calmodulin-sensitive PDE I | Less Potent Inhibitor | - | Not Specified |
| cGMP-inhibitable cAMP PDE III | Less Potent Inhibitor | - | Not Specified |
| cAMP PDE IV | - | ~300 nM | Not Specified |
Data sourced from Silver et al., 1994.[1][2]
Table 2: In Vitro Vasorelaxant Efficacy of this compound
| Experimental Condition | EC50 | Tissue Preparation |
| In the presence of intact endothelium | 2 µM | Rat Aorta |
| In the absence of intact endothelium | 200 µM | Rat Aorta |
Data sourced from an Annual Review article citing Saeki et al.[3]
Table 3: In Vivo Hemodynamic Effects of this compound
| Animal Model | Dose (i.v.) | Effect |
| Conscious Spontaneously Hypertensive Rats | 0.3-3.0 mg/kg | Decrease in Mean Arterial Pressure |
Data sourced from Silver et al., 1994.[1][2]
Experimental Protocols
The following are summaries of the methodologies employed in key preclinical studies of this compound.
In Vitro Vasorelaxation Studies in Rat Aortic Rings
Objective: To assess the vasorelaxant effects of this compound on isolated arterial tissue.
Methodology Summary:
-
Tissue Preparation: Thoracic aortas were isolated from rats. In some experiments, the endothelium was mechanically removed (denuded) to investigate endothelium-dependent versus -independent effects. The aortas were cut into rings.
-
Experimental Setup: Aortic rings were suspended in organ chambers containing a physiological salt solution, bubbled with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at a constant temperature. The tension of the rings was recorded isometrically.
-
Procedure: The aortic rings were pre-contracted with a vasoconstrictor agent like phenylephrine to induce a stable contractile tone. Cumulative concentration-response curves were then generated by adding increasing concentrations of this compound to the organ bath. The relaxant effect was measured as the percentage reduction of the pre-induced contraction.
-
Investigations into Mechanism: To elucidate the role of the nitric oxide (NO)-cGMP pathway, experiments were conducted in the presence and absence of an intact endothelium. Additionally, the effects of this compound were evaluated on vasorelaxation induced by NO donors like sodium nitroprusside and atrial natriuretic factor.[1][2]
In Vivo Blood Pressure Studies in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the effect of this compound on systemic blood pressure in a hypertensive animal model.
Methodology Summary:
-
Animal Model: Conscious, spontaneously hypertensive rats (SHR) were used as a model of essential hypertension.
-
Surgical Preparation: Catheters were implanted in a major artery (e.g., carotid or femoral artery) for direct measurement of arterial blood pressure and in a major vein (e.g., jugular or femoral vein) for intravenous drug administration. The animals were allowed to recover from surgery before the experiment.
-
Experimental Procedure: Following a baseline period to record stable mean arterial pressure (MAP), this compound was administered intravenously at varying doses (0.3-3.0 mg/kg).[1][2] Blood pressure was continuously monitored to assess the magnitude and duration of the hypotensive effect.
-
Mechanism of Action Confirmation: To confirm the involvement of the NO-cGMP pathway in vivo, the effect of this compound on blood pressure was also assessed in the presence of a nitric oxide synthase inhibitor, Nω-nitro-l-arginine.[1][2] Aortic cGMP content was also measured in these animals.[1][2]
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in Vascular Smooth Muscle
Caption: Mechanism of this compound-induced vasorelaxation.
Generalized Experimental Workflow for In Vitro Vasorelaxation Assay
Caption: Workflow for assessing vasorelaxant effects.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Cyclic GMP potentiation by this compound, a novel cyclic nucleotide phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Nucleotide Phosphodiesterases and Vascular Smooth Muscle | Annual Reviews [annualreviews.org]
Technical Whitepaper: Physicochemical and Stability Characteristics of Compound X
For Research and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the critical physicochemical properties of Compound X, a novel therapeutic agent. The subsequent sections detail the aqueous solubility and stability profile of Compound X under various conditions. Standardized experimental protocols are provided to ensure reproducibility of the presented data. This information is intended to guide researchers and drug development professionals in the formulation and handling of Compound X for preclinical and clinical studies.
Solubility Profile
The aqueous solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The solubility of Compound X was assessed across a physiologically relevant pH range.
Table 1: Aqueous Solubility of Compound X
| pH | Solubility (µg/mL) | Temperature (°C) | Method |
| 3.0 | 152.4 | 25 | HPLC-UV |
| 5.0 | 89.7 | 25 | HPLC-UV |
| 7.4 | 23.1 | 25 | HPLC-UV |
| 9.0 | 5.6 | 25 | HPLC-UV |
Stability Profile
Understanding the stability of Compound X is essential for determining appropriate storage conditions and predicting its shelf-life. The stability was evaluated in both solid-state and in solution under various stress conditions.
Table 2: Solid-State Stability of Compound X after 4 Weeks
| Condition | % Recovery | Appearance |
| 40°C / 75% RH | 98.5% | No change |
| 60°C | 95.2% | Slight yellowing |
| Photostability (ICH Q1B Option II) | 99.1% | No change |
Table 3: Solution Stability of Compound X (pH 7.4 Buffer) after 72 hours
| Condition | % Recovery |
| 4°C | 99.5% |
| 25°C | 97.8% |
| 40°C | 91.3% |
Experimental Protocols
Solubility Determination: Shake-Flask Method
A standardized shake-flask method was employed to determine the equilibrium solubility of Compound X.
Caption: Workflow for Shake-Flask Solubility Assay.
-
An excess amount of Compound X is added to separate vials containing buffers at pH 3.0, 5.0, 7.4, and 9.0.
-
The vials are sealed and placed in a shaker bath at 25°C for 24 hours to reach equilibrium.
-
Following incubation, the samples are centrifuged at 14,000 rpm for 20 minutes to pellet the undissolved compound.
-
An aliquot of the supernatant is carefully removed and diluted.
-
The concentration of Compound X in the diluted supernatant is quantified using a validated HPLC-UV method against a standard curve.
Stability Assessment: Forced Degradation Studies
Forced degradation studies were conducted to identify potential degradation pathways and to develop a stability-indicating analytical method.
Caption: Forced Degradation Experimental Design.
-
Acid/Base Hydrolysis: A stock solution of Compound X is diluted with 0.1N HCl or 0.1N NaOH and incubated.
-
Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide.
-
Thermal Degradation: The stock solution is subjected to elevated temperatures.
-
Photolytic Degradation: The stock solution is exposed to light as per ICH Q1B guidelines.
-
Samples are collected at various time points and analyzed by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining.
Hypothetical Signaling Pathway Involvement
While the precise mechanism of action is under investigation, preliminary data suggests Compound X may interact with the hypothetical "Signal Transduction Kinase (STK)" pathway, a key regulator of cellular proliferation.
Caption: Postulated Mechanism of Action for Compound X.
This diagram illustrates the proposed inhibitory action of Compound X on STK2 within the STK signaling cascade. By blocking STK2 phosphorylation, Compound X may prevent the downstream activation of transcription factors responsible for expressing genes that drive cell proliferation.
Summary and Conclusions
This technical guide provides foundational data on the solubility and stability of Compound X. The compound exhibits pH-dependent solubility, with higher solubility in acidic conditions. It is relatively stable in the solid state but shows some degradation in solution at elevated temperatures. The provided protocols offer a basis for consistent experimental replication. Further investigation into the formulation and long-term stability of Compound X is warranted based on these initial findings.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of WIN 58237
Introduction
WIN 58237 is a compound of interest for in vivo research applications. These application notes provide a comprehensive overview of the current understanding of this compound, including its mechanism of action and guidance on recommended dosage for preclinical in vivo studies. The provided protocols and visualizations are intended to assist researchers, scientists, and drug development professionals in designing and executing their experimental plans.
Disclaimer: The information provided in this document is for research purposes only and is based on a survey of available scientific literature. It is not intended as a substitute for professional medical or scientific advice. Researchers should conduct their own thorough literature review and preliminary dose-finding studies to determine the optimal dosage for their specific animal models and experimental conditions.
Mechanism of Action
Based on available literature, specific details regarding the mechanism of action for this compound are not extensively published. However, through broader searches for compounds with similar designations and activities, it has been identified that compounds with the "WIN" prefix have been associated with bradykinin B2 receptor antagonism. Bradykinin is a peptide that plays a significant role in inflammation, pain, and vasodilation. The bradykinin B2 receptor is a key mediator of these effects.
Antagonism of the bradykinin B2 receptor by a compound like this compound would be expected to block the binding of bradykinin, thereby inhibiting its pro-inflammatory and vasodilatory effects. This mechanism makes bradykinin B2 receptor antagonists a subject of interest for therapeutic development in areas such as inflammatory diseases and pain management.
Signaling Pathway
The binding of bradykinin to its B2 receptor typically initiates a G-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These events contribute to the physiological responses associated with bradykinin. An antagonist like this compound would prevent this cascade from occurring.
Figure 1: Proposed signaling pathway of bradykinin B2 receptor and inhibitory action of this compound.
Recommended Dosage for In Vivo Studies
| Compound | Animal Model | Route of Administration | Effective Dose Range | Reference |
| FR167344 | Rat | Oral | 2.7 - 13.8 mg/kg (ID50) | [1][2] |
| FR167344 | Mouse | Oral | 2.8 - 4.2 mg/kg (ID50) | [1][2] |
| FR173657 | Rabbit | Intravenous | 57 ± 9 nmol/kg (ID50) | [3] |
| FR173657 | Guinea Pig | Intravenous | 215 ± 56 nmol/kg (ID50) | [3] |
| FR173657 | Rat | Intravenous | 187 ± 50 nmol/kg (ID50) | [3] |
| Icatibant | Rat | Intravenous | 10 µg/kg | [4][5] |
| PHA-022121 | Human | Oral | 12 and 22 mg (single doses) | [6] |
Note on Dosage Conversion: When using data from other compounds, it is crucial to consider differences in potency, pharmacokinetics, and pharmacodynamics. The provided ranges should be used as a starting point for dose-range finding studies. It is recommended to start with lower doses and escalate to determine the optimal dose that achieves the desired biological effect with minimal toxicity.
Experimental Protocols
The following are example protocols for in vivo studies that could be adapted for investigating the effects of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a standard model for assessing the anti-inflammatory activity of a compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week prior to the experiment.
-
Fast animals overnight with free access to water.
-
Group animals and administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined time (e.g., 60 minutes), measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
References
- 1. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ir.pharvaris.com [ir.pharvaris.com]
Application Notes and Protocols for the Preparation of Win 58237 Stock Solution for Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Win 58237" is not a recognized chemical identifier in public scientific databases. The following application notes and protocols are based on the properties of a representative fluoroquinolone topoisomerase II inhibitor, Ciprofloxacin, which shares a similar mechanism of action with compounds historically developed by Sterling-Winthrop under the "WIN" designation. All procedures should be adapted based on the specific physicochemical properties of the actual compound being used.
Introduction
This compound is presumed to be a potent inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial drug development. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones like Ciprofloxacin induce double-strand DNA breaks, leading to bacterial cell death. This document provides detailed protocols for the preparation of a stock solution of a representative compound and its application in relevant assays.
Physicochemical and Biological Properties
The following data for Ciprofloxacin is provided as a representative example for a quinolone topoisomerase II inhibitor.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈FN₃O₃ | [1][2] |
| Molecular Weight | 331.34 g/mol | [1][2][3] |
| Appearance | Faintly yellowish to light yellow crystalline substance | [1][4] |
| Solubility | ||
| DMSO | ~0.33 - 7 mg/mL | [3][5][6] |
| 0.1 M HCl | 25 - 55 mg/mL | [3][4][5] |
| Water | Insoluble | [3][4] |
| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV | [5] |
Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (or representative compound, e.g., Ciprofloxacin) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Determine the required mass: Calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) For example, to prepare 1 mL of a 10 mM Ciprofloxacin stock solution (MW = 331.34 g/mol ): Mass (mg) = 10 mmol/L * 331.34 g/mol * 0.001 L = 3.31 mg
-
Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance in a fume hood.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the required volume of anhydrous DMSO.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be required to aid dissolution, depending on the specific compound's solubility.[5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Workflow:
Caption: Workflow for the Topoisomerase II Decatenation Assay.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA substrate, and purified topoisomerase II enzyme.
-
Inhibitor Addition: Add varying concentrations of the this compound stock solution (or a known inhibitor like etoposide as a positive control, and DMSO as a vehicle control) to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel. The inhibition of topoisomerase II is determined by the reduction in the amount of decatenated DNA.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Procedure:
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways
Inhibition of topoisomerase II by compounds like this compound can trigger a cascade of cellular events, primarily related to the DNA damage response.
Caption: Signaling pathways activated by Topoisomerase II inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of representative fluoroquinolones against bacterial topoisomerases. This data can be used as a reference for designing experiments with this compound.
| Compound | Target Enzyme | Organism | IC₅₀ (µM) | Reference |
| Ciprofloxacin | DNA Gyrase | E. coli | 0.22 - 0.31 | [5] |
| Ciprofloxacin | Topoisomerase IV | E. coli | 0.3 - 1.9 | [5] |
| Ciprofloxacin | DNA Gyrase | S. aureus | 61.7 | [7] |
| Ciprofloxacin | Topoisomerase IV | S. aureus | 3.0 | [7] |
| Ciprofloxacin | Topoisomerase II | HCT-116 cells | 1.01 | [8] |
| Levofloxacin | DNA Gyrase | S. aureus | 8.06 µg/mL (~22.3 µM) | [9] |
| Levofloxacin | Topoisomerase IV | S. aureus | 9.81 µg/mL (~27.1 µM) | [9] |
| Moxifloxacin | DNA Gyrase | E. coli | - | [10] |
| Moxifloxacin | Topoisomerase IV | E. coli | - | [10] |
| Moxifloxacin | DNA Gyrase | S. aureus | 27.5 | [7] |
| Moxifloxacin | Topoisomerase IV | S. aureus | 1.0 | [7] |
Note: IC₅₀ values can vary depending on the assay conditions and the specific enzyme preparation used. The provided values should be considered as a guide.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin = 98 HPLC 85721-33-1 [sigmaaldrich.com]
- 4. repository.najah.edu [repository.najah.edu]
- 5. Ciprofloxacin (Bay-09867) | Antibiotics | Antibacterial | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Win 58237 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Win 58237 is a synthetic, non-steroidal compound with potential therapeutic applications. The accurate quantification of this compound in tissue samples is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies during drug development. This document provides a comprehensive overview of the analytical methods, along with detailed protocols, for the sensitive and selective detection of this compound in various tissue matrices. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a powerful and widely used technique for the quantitative analysis of small molecules in complex biological samples.[1][2][3][4]
Overview of Analytical Approach
The accurate determination of drug concentrations in tissue is essential for understanding its distribution, efficacy, and potential toxicity.[5] The general workflow for the analysis of this compound in tissue involves several key steps: tissue homogenization, extraction of the analyte from the tissue matrix, chromatographic separation, and detection by mass spectrometry. Given the complexity of tissue matrices, robust sample preparation is critical to remove interfering substances and ensure accurate quantification.[1]
Quantitative Data Summary
While specific quantitative performance data for this compound is not publicly available, the following table summarizes typical performance characteristics that can be expected from a well-developed LC-MS/MS method for a small molecule drug in tissue, based on similar assays.[6] These values should be considered as targets during method development and validation.
| Parameter | Typical Range | Description |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6] |
| Linear Dynamic Range | 0.5 - 1000 ng/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Accuracy (% Bias) | 85 - 115% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Recovery (%) | > 80% | The efficiency of the extraction process in recovering the analyte from the sample matrix.[6] |
| Matrix Effect (%) | 85 - 115% | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |
Experimental Protocols
Tissue Sample Preparation and Homogenization
This protocol outlines the initial steps for preparing tissue samples for the extraction of this compound.
Materials:
-
Frozen tissue samples
-
Ice-cold phosphate-buffered saline (PBS)
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Homogenization tubes with beads (if using a bead beater)
-
Calibrated balance
-
Centrifuge
Protocol:
-
Accurately weigh the frozen tissue sample (typically 20-50 mg).[7]
-
Place the weighed tissue into a pre-chilled homogenization tube.
-
Add a volume of ice-cold PBS (or an appropriate buffer) to the tube. A common ratio is 1:3 to 1:5 (w/v) tissue-to-buffer.
-
Homogenize the tissue sample until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.[8]
-
Centrifuge the homogenate at a high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cellular debris.[8]
-
Carefully collect the supernatant (tissue homogenate) for the subsequent extraction step.
Protein Precipitation and Liquid-Liquid Extraction
This protocol describes a common method for extracting small molecules like this compound from the tissue homogenate.
Materials:
-
Tissue homogenate (from Protocol 1)
-
Internal Standard (IS) solution (a structurally similar compound to this compound, if available)
-
Acetonitrile (ACN), ice-cold
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 ACN:water)
Protocol:
-
To 100 µL of tissue homogenate, add the internal standard solution.
-
Add 300-500 µL of ice-cold acetonitrile to precipitate proteins.[6][7]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 4,000 rpm) for 20 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube.
-
For further cleanup and concentration, perform a liquid-liquid extraction by adding an equal volume of MTBE.
-
Vortex for 2 minutes and then centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer containing the analyte to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solution.[7]
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a general protocol for the analysis of this compound using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.[2]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (to be optimized):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
MS/MS Parameters (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is common for small molecules.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.[6]
-
Precursor and Product Ions: These will be specific to this compound and its internal standard and must be determined by infusing a standard solution into the mass spectrometer.
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows need to be optimized for maximum signal intensity.[6]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rsc.org [rsc.org]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative plasma and tissue pharmacokinetics and drug residue profiles of different chemotherapeutants in fowls and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive and selective liquid chromatography/tandem mass spectrometry method for determination of MLN8237 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cri.utsw.edu [cri.utsw.edu]
- 8. Protein extraction and western blot (mouse tissues) [protocols.io]
Application Notes and Protocols for WIN 58161, a Novel Topoisomerase II Inhibitor
Introduction
These application notes provide a summary of the available preclinical data for WIN 58161, a novel quinolone-based topoisomerase II inhibitor with potential as an anticancer agent. It is important to note that searches for "Win 58237" did not yield any specific compound; however, the literature points to "WIN 58161" as a closely related and well-characterized compound with the intended mechanism of action. This document focuses on the single-agent activity of WIN 58161, as no published studies on its combination with other chemotherapy agents were identified. The protocols and workflows provided are based on the available data and established methodologies for evaluating topoisomerase II inhibitors.
WIN 58161 is an enantiomerically pure quinolone that has demonstrated significant inhibitory activity against mammalian topoisomerase II.[1] Its mechanism of action involves the stabilization of the enzyme-DNA covalent complex, leading to DNA strand breaks and subsequent cell death in rapidly proliferating cancer cells.[1] Preclinical studies have shown its potential as an antitumor agent, warranting further investigation into its efficacy, both as a monotherapy and in combination with other cytotoxic drugs.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of WIN 58161 Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| P388 | Murine Leukemia | Not specified | Etoposide | 5 |
| Panc03 | Pancreatic Cancer | Not specified | - | - |
| Colo38 | Colon Cancer | Not specified | - | - |
| Mam16C | Mammary Cancer | Not specified | - | - |
| Hep2 | Laryngeal Carcinoma | Not specified | - | - |
| A549 | Lung Carcinoma | Not specified | - | - |
| HCT116 | Colorectal Carcinoma | Not specified | - | - |
| MCF-7 | Breast Adenocarcinoma | Not specified | - | - |
Note: Specific IC50 values for WIN 58161 were not available in the provided search results. The table reflects the cell lines mentioned in the literature where the compound or its analogs have been tested.
Table 2: In Vivo Antitumor Activity of WIN 58161 in Murine Models
| Tumor Model | Dosing Schedule | Maximum Tolerated Total Dose (mg/kg) | %T/C (Tumor Growth Inhibition) | %ILS (Increase in Lifespan) |
| Panc03 | qd 3-9, s.c. | 781 | 17 | - |
| Colo38 | qd 3-9, s.c. | 504 | 0 | - |
| Mam16C | qd 1-4, s.c. | 263 | 15 | - |
Source: Adapted from preclinical studies on WIN 58161.[2] T/C values represent the ratio of the median tumor weight of the treated group to the control group, expressed as a percentage. A T/C value of <42% is considered significant antitumor activity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of WIN 58161 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., P388, A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
WIN 58161 stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of WIN 58161 in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: In Vivo Antitumor Efficacy Study in Xenograft Models
Objective: To evaluate the antitumor activity of WIN 58161 in a murine xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cells for implantation (e.g., Panc03, Colo38)
-
WIN 58161 formulation for injection (e.g., in a solution of 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant 1x10^6 - 5x10^6 cancer cells into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer WIN 58161 or vehicle control to the respective groups according to the specified dosing schedule (e.g., daily subcutaneous injection for 5 days).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing.
-
Calculate the percentage of tumor growth inhibition (%T/C) and assess any treatment-related toxicity by monitoring body weight changes and clinical signs.
Visualizations
Caption: Mechanism of action of WIN 58161 as a topoisomerase II inhibitor.
Caption: A proposed workflow for evaluating WIN 58161 in combination with other chemotherapy agents.
References
Application Notes and Protocols for Assessing Win 58237 DNA Gyrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Win 58237 is a potent inhibitor of bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. As a member of the quinolone class of antibiotics, this compound's mechanism of action involves the stabilization of the covalent complex between DNA gyrase and DNA, leading to double-strand breaks and subsequent cell death.[1] These application notes provide detailed protocols for assessing the inhibitory activity of this compound against DNA gyrase, crucial for its evaluation as a potential therapeutic agent. The protocols cover the determination of key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).
Data Presentation
The inhibitory activity of this compound and comparative compounds against DNA gyrase and various bacterial strains is summarized below. While specific quantitative data for this compound is not publicly available, the tables provide a template for data presentation and include values for well-characterized DNA gyrase inhibitors for comparative purposes.
Table 1: In Vitro DNA Gyrase Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound | E. coli DNA Gyrase | Data not available |
| WIN 58161 * | E. coli DNA Gyrase | Inhibitory activity confirmed[1] |
| Ciprofloxacin | E. coli DNA Gyrase | ~1.0 |
| Novobiocin | E. coli DNA Gyrase | ~0.1 |
Note: WIN 58161 is a close analog of this compound.
Table 2: Minimum Inhibitory Concentration (MIC)
| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| This compound | Data not available | Data not available | Data not available |
| WIN 58161 * | Data not available | Data not available | Data not available |
| Ciprofloxacin | 0.015 - 1.0 µg/mL | 0.12 - 2.0 µg/mL | 0.06 - 4.0 µg/mL |
| Novobiocin | 16 - 128 µg/mL | 0.06 - 1.0 µg/mL | >128 µg/mL |
Note: WIN 58161 is a close analog of this compound.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a direct measure of the compound's effect on the enzyme's catalytic function.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 500 µg/mL BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
Stop Buffer (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (0.5 µg)
-
1 µL of this compound at various concentrations (or DMSO for control)
-
Water to a final volume of 29 µL
-
-
Initiate the reaction by adding 1 µL of E. coli DNA gyrase.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding 6 µL of Stop Buffer and 15 µL of chloroform:isoamyl alcohol (24:1).
-
Vortex briefly and centrifuge to separate the phases.
-
Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel in 1X TAE buffer.
-
Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane. The IC50 value is the concentration of this compound that reduces the supercoiling activity by 50% compared to the DMSO control.
DNA Gyrase Cleavage Assay
This assay detects the formation of a stable cleavage complex between DNA gyrase and DNA, which is the hallmark of quinolone inhibitors.
Materials:
-
E. coli DNA Gyrase
-
Supercoiled pBR322 plasmid DNA
-
5X Assay Buffer (as above, but without ATP)
-
This compound (or other test compounds) dissolved in DMSO
-
Sodium Dodecyl Sulfate (SDS) solution (10% w/v)
-
Proteinase K (20 mg/mL)
-
Stop Buffer (as above)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer (without ATP)
-
1 µL of supercoiled pBR322 DNA (0.5 µg)
-
1 µL of this compound at various concentrations (or DMSO for control)
-
Water to a final volume of 29 µL
-
-
Initiate the reaction by adding 1 µL of E. coli DNA gyrase.
-
Incubate the reactions at 37°C for 1 hour.
-
Add 3 µL of 10% SDS and 1.5 µL of Proteinase K.
-
Incubate at 37°C for 30 minutes to digest the protein.
-
Stop the reaction by adding 6 µL of Stop Buffer and 15 µL of chloroform:isoamyl alcohol (24:1).
-
Vortex briefly and centrifuge to separate the phases.
-
Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel in 1X TAE buffer.
-
Run the gel and visualize as described for the supercoiling assay. The appearance of a linear DNA band indicates the formation of a cleavage complex.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (E. coli, S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
This compound (or other test compounds)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). The MIC can also be determined by measuring the optical density at 600 nm.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound against DNA gyrase.
Caption: Mechanism of action of this compound on bacterial DNA gyrase.
References
Unraveling the Enigma of Win 58237 in the Fight Against Drug-Resistant Bacteria
The identity and antibacterial properties of the compound designated as "Win 58237" remain elusive within publicly accessible scientific literature and databases. Extensive searches for this specific compound in the context of studying drug-resistant bacteria have not yielded any specific information regarding its mechanism of action, experimental protocols, or any associated research data.
This lack of available information prevents the creation of detailed Application Notes and Protocols as requested. It is highly probable that "this compound" may be an internal, pre-clinical designation for a compound that has not yet been publicly disclosed, a misnomer, or a typographical error.
For researchers, scientists, and drug development professionals interested in the study of novel compounds against drug-resistant bacteria, the general principles and methodologies remain crucial. Below is a generalized framework that would typically be adapted for a specific compound, which can serve as a guide for future research once a viable candidate is identified.
General Framework for Application Notes and Protocols for a Novel Antibacterial Agent
Should a novel compound, for instance, be identified and characterized, the subsequent application notes would be structured to provide a comprehensive understanding of its utility in combating drug-resistant bacteria.
I. Introduction
This section would typically introduce the compound, its chemical class, and the rationale for its investigation as a potential antibacterial agent. It would highlight the growing threat of antimicrobial resistance (AMR) and the specific need for new therapeutics against multi-drug resistant (MDR) pathogens.
II. Mechanism of Action (Hypothetical)
A detailed description of how the compound is believed to exert its antibacterial effect would be presented here. This could involve inhibition of cell wall synthesis, protein synthesis, DNA replication, or disruption of the bacterial membrane.
Signaling Pathway Diagram (Hypothetical)
A diagram illustrating the putative signaling pathway targeted by the novel compound would be included. For example, if the compound were to inhibit a key enzyme in a bacterial metabolic pathway, the diagram would visualize this interaction and its downstream effects.
Caption: Hypothetical mechanism of a novel antibacterial agent.
III. Quantitative Data Summary
All relevant quantitative data from preclinical studies would be summarized in clear, structured tables. This would include Minimum Inhibitory Concentration (MIC) values against a panel of drug-resistant bacterial strains, cytotoxicity data, and in vivo efficacy data from animal models.
Table 1: Minimum Inhibitory Concentration (MIC) of a Hypothetical Compound against Drug-Resistant Bacteria
| Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | X |
| Pseudomonas aeruginosa | Carbapenem-Resistant | Y |
| Escherichia coli (ESBL) | Extended-Spectrum β-Lactamase | Z |
| Acinetobacter baumannii | Multi-Drug Resistant | A |
Table 2: In Vivo Efficacy of a Hypothetical Compound in a Murine Sepsis Model
| Treatment Group | Bacterial Load (CFU/spleen) | Survival Rate (%) |
| Vehicle Control | 1 x 10⁸ | 0 |
| Hypothetical Compound (10 mg/kg) | 1 x 10⁴ | 80 |
| Vancomycin (10 mg/kg) | 1 x 10⁵ | 60 |
IV. Experimental Protocols
This section would provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.
-
Select 3-5 colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
V. Conclusion
In the absence of specific data for "this compound," this generalized guide serves to illustrate the type of information and rigorous methodology required to present a comprehensive application note for a novel antibacterial compound. Researchers are encouraged to verify the correct nomenclature and availability of data for any compound of interest before proceeding with in-depth studies.
Application of Win 58237 in High-Throughput Screening: A Search for Information
Initial searches for the compound "Win 58237" have yielded no specific, publicly available scientific literature, application notes, or experimental protocols detailing its use in high-throughput screening (HTS). This suggests that "this compound" may be an internal designation for a compound not yet disclosed in published research, a potential typographical error, or a compound that has not been characterized for the requested applications.
While information on "this compound" is not available, this document will provide a generalized application note and protocol for a hypothetical small molecule inhibitor of the Wnt signaling pathway in a high-throughput screening context. This will serve as a template and guide for researchers, scientists, and drug development professionals working with similar compounds. The methodologies and data presentation are based on established practices for characterizing Wnt pathway inhibitors.
Application Note: A General Protocol for a Wnt Signaling Pathway Inhibitor in High-Throughput Screening
Title: High-Throughput Screening for Inhibitors of the Wnt/β-catenin Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Purpose: This application note provides a framework for identifying and characterizing small molecule inhibitors of the Wnt/β-catenin signaling pathway using a cell-based high-throughput screening assay.
Introduction: The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is implicated in various cancers.[1][2][3] High-throughput screening (HTS) is a powerful method for identifying novel chemical entities that can modulate this pathway and serve as starting points for drug discovery.[1][4][5] This note describes a common HTS approach using a reporter gene assay to screen for inhibitors of Wnt/β-catenin signaling.
Data Presentation
The following table represents a hypothetical summary of quantitative data for a Wnt pathway inhibitor identified through HTS.
| Parameter | Value | Description |
| IC50 (STF Assay) | 5.2 µM | The half-maximal inhibitory concentration in a SuperTopFlash (STF) reporter assay, indicating the potency of the compound in inhibiting Wnt-induced transcription. |
| CC50 (Cytotoxicity) | > 50 µM | The half-maximal cytotoxic concentration, indicating the concentration at which the compound reduces cell viability by 50%. A high CC50 suggests low cytotoxicity. |
| Selectivity Index (SI) | > 9.6 | Calculated as CC50 / IC50, a higher selectivity index indicates that the compound's inhibitory effect on the Wnt pathway is not due to general cytotoxicity. |
| Target Engagement | Confirmed | Indicates that the compound directly interacts with a specific component of the Wnt pathway (e.g., Porcupine, Tankyrase). |
Experimental Protocols
1. High-Throughput Screening (HTS) using a TCF/LEF Reporter Assay:
This protocol is designed for screening a compound library for inhibitors of the Wnt/β-catenin pathway in a 384-well format.
-
Cell Line: HEK293T cells stably expressing a TCF/LEF-driven luciferase reporter (SuperTopFlash reporter).
-
Reagents:
-
HEK293T-STF cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
Compound library dissolved in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Control inhibitor (e.g., IWP-2)
-
-
Protocol:
-
Seed HEK293T-STF cells in 384-well white, clear-bottom plates at a density of 10,000 cells/well and incubate for 24 hours.
-
Using a liquid handler, pin-transfer approximately 50 nL of each compound from the library to the assay plates.
-
Add Wnt3a conditioned media to a final concentration that induces approximately 80% of maximal luciferase activity.
-
Incubate the plates for 16-24 hours at 37°C in a humidified incubator.
-
Equilibrate the plates to room temperature.
-
Add luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
-
2. Cytotoxicity Assay:
This protocol is used to assess the general toxicity of hit compounds.
-
Cell Line: HEK293T cells.
-
Reagents:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hit compounds in a dilution series
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Protocol:
-
Seed HEK293T cells in 384-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Add serial dilutions of the hit compounds to the cells.
-
Incubate for 48 hours.
-
Add cell viability reagent to each well.
-
Measure luminescence or fluorescence according to the reagent manufacturer's instructions.
-
Mandatory Visualization
Below are diagrams illustrating the Wnt signaling pathway and a typical HTS workflow.
Disclaimer: The information provided above is a generalized template and should be adapted and optimized for specific experimental conditions and compound characteristics. The absence of specific data for "this compound" prevents the creation of a detailed and accurate application note for that particular compound. Researchers are encouraged to consult primary literature for validated protocols for known Wnt signaling inhibitors.
References
- 1. Discovery of chemical probes that suppress Wnt/β-catenin signaling through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Inducing DNA Damage with Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Win 58237" did not yield information on a compound used for inducing DNA damage in a research context. The provided information focuses on the broader class of topoisomerase II inhibitors, which are well-established agents for this purpose.
Introduction
Topoisomerase II (Topo II) inhibitors are a critical class of molecules used in both cancer chemotherapy and research to induce controlled DNA damage. These enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs).[1][2][3] Topo II inhibitors interfere with this process, leading to the accumulation of enzyme-linked DNA breaks, which triggers cellular DNA damage responses, cell cycle arrest, and ultimately, cell death.[1][3] This makes them invaluable tools for studying DNA repair pathways, cell cycle checkpoints, and for the development of novel therapeutic agents.
Mechanism of Action
Topoisomerase II enzymes function as homodimers that bind to and create a transient double-strand break in one DNA duplex (the G-segment) to allow another duplex (the T-segment) to pass through. This process requires ATP hydrolysis.[4] Topo II inhibitors are broadly classified into two categories based on their mechanism of action:
-
Topoisomerase II Poisons: These agents, which include well-known compounds like etoposide and doxorubicin, stabilize the "cleavage complex," an intermediate where Topo II is covalently bound to the 5' ends of the broken DNA.[3] This prevents the re-ligation of the DNA strands, leading to an accumulation of protein-linked DNA double-strand breaks.[1][3] These DNA lesions are highly cytotoxic and are potent inducers of the DNA Damage Response (DDR).
-
Topoisomerase II Catalytic Inhibitors: This class of inhibitors, such as ICRF-193, interferes with the enzymatic activity of Topo II without stabilizing the cleavage complex.[5] They can, for instance, prevent ATP hydrolysis or lock the enzyme in a closed-clamp conformation after strand passage, thus preventing its turnover.[3] While not directly creating breaks, their inhibition of Topo II function can lead to DNA entanglement and subsequent damage during replication.[2]
Cellular Response to Topoisomerase II Inhibition-Induced DNA Damage
The introduction of DNA double-strand breaks by Topoisomerase II poisons triggers a sophisticated cellular signaling cascade known as the DNA Damage Response (DDR). This response aims to arrest the cell cycle to allow for DNA repair, or to induce apoptosis if the damage is irreparable.
Key signaling pathways involved include:
-
ATM/ATR Pathway: The MRE11-RAD50-NBS1 (MRN) complex recognizes the double-strand breaks and recruits the Ataxia Telangiectasia Mutated (ATM) kinase. ATM then phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.[1] For single-strand breaks that can also be generated, the ATR (ATM and Rad3-related) kinase is activated, which in turn phosphorylates Chk1.[4]
-
Cell Cycle Arrest: Activated Chk1 and Chk2 phosphorylate and inactivate Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) required for progression through the G2/M phase of the cell cycle, leading to a G2 arrest.[1][4]
-
DNA Repair: The cell attempts to repair the DSBs primarily through two major pathways:
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell will undergo programmed cell death (apoptosis). This is often mediated by the p53 pathway.
Data Presentation
Table 1: Effects of Selected Topoisomerase Inhibitors on Multiple Myeloma Cells
| Compound | Type | IC50 (µM) | Effect on [18F]-FDG Uptake |
| Doxorubicin | Topoisomerase II Poison | 0.08 | Increased |
| Etoposide | Topoisomerase II Poison | 1.94 | Increased |
| Topotecan | Topoisomerase I Poison | 1.01 | Increased |
Data extracted from a study on OPM-2 multiple myeloma cells treated for 24 hours.[8]
Experimental Protocols
Protocol 1: Induction of DNA Damage in Cultured Cells
This protocol provides a general framework for treating cultured mammalian cells with a topoisomerase II inhibitor to induce DNA damage.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U937, A549)
-
Complete cell culture medium
-
Topoisomerase II inhibitor (e.g., Etoposide)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that will allow for logarithmic growth during the experiment. Allow the cells to attach and resume growth for 24 hours.
-
Drug Preparation: Prepare a stock solution of the topoisomerase II inhibitor in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should always be included.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the topoisomerase II inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time can vary from a few hours to 24-48 hours depending on the experimental endpoint.
-
Harvesting and Analysis: After incubation, the cells can be harvested for downstream analysis of DNA damage, cell cycle progression, or apoptosis.
Protocol 2: Detection of DNA Strand Breaks using the Comet Assay (Alkaline Lysis)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[9]
Materials:
-
Treated and control cells from Protocol 1
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis buffer (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Embedding: Harvest the cells and resuspend them in low melting point agarose. Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing breaks) will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Quantify the damage using appropriate image analysis software.
Mandatory Visualizations
Caption: DNA Damage Response Pathway to Topoisomerase II Inhibition.
Caption: General Experimental Workflow for Inducing and Analyzing DNA Damage.
References
- 1. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grupo.us.es [grupo.us.es]
- 6. Roles of nonhomologous end-joining pathways in surviving topoisomerase II-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA repair functions that control sensitivity to topoisomerase-targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Win 58237 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Win 58237. The following question-and-answer format addresses common issues and offers systematic approaches to overcome them.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound directly in an aqueous buffer (e.g., PBS), but it won't go into solution. What should I do?
A1: Direct dissolution of highly hydrophobic compounds like this compound in aqueous solutions is often unsuccessful. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium.
Q2: What is the recommended organic solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide range of organic molecules, including those with poor water solubility.[1][2] It is a polar aprotic solvent that can dissolve both polar and nonpolar compounds.[1] For most in vitro cell-based assays, a stock solution in 100% DMSO is a good starting point.
Q3: I've prepared a DMSO stock of this compound, but when I dilute it into my aqueous buffer, the compound precipitates. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps you can take:
-
Reduce the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try performing a serial dilution to test a range of lower concentrations.
-
Lower the stock solution concentration: Using a less concentrated DMSO stock solution can sometimes prevent precipitation upon dilution.[3]
-
Use an intermediate dilution step: Instead of diluting directly into your final aqueous medium, try a two-step dilution. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous medium, and then perform the final dilution.[4]
-
Increase the percentage of co-solvent: While it's important to minimize the final concentration of organic solvents in biological experiments, a slightly higher percentage of DMSO (e.g., up to 1-2%) might be necessary to maintain solubility.[5] Always include a vehicle control (the same concentration of DMSO without the compound) in your experiments.
-
Use co-solvents or surfactants: Consider using co-solvents like PEG400, glycerin, or non-ionic surfactants such as Tween 80 or Tween 20 in your formulation to improve solubility.[3]
Q4: Can pH adjustment of the aqueous buffer improve the solubility of this compound?
A4: The solubility of ionizable compounds is highly dependent on the pH of the solution.[4] If this compound has acidic or basic functional groups, adjusting the pH of your aqueous buffer can significantly enhance its solubility. Weakly acidic compounds are more soluble at pH values above their pKa, while weakly basic compounds are more soluble at pH values below their pKa.[4] It is advisable to experimentally determine the pKa of this compound to identify the optimal pH for solubilization.[4]
Solubility Enhancement Strategies
For more challenging solubility issues, several advanced techniques can be employed. The choice of method will depend on the specific properties of this compound and the experimental requirements.
| Strategy | Description | Key Considerations |
| Co-solvency | Using a mixture of water and a water-miscible organic solvent (co-solvent) to increase solubility.[6] | Common co-solvents include DMSO, ethanol, PEG400, and glycerin.[3] The concentration of the co-solvent should be minimized to avoid toxicity in biological systems. |
| pH Adjustment | Modifying the pH of the aqueous solution to ionize the compound, thereby increasing its solubility.[6][7] | This is effective for compounds with ionizable functional groups. The stability of the compound at the adjusted pH should be verified.[4] |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8] | Non-ionic surfactants like Tween 20 and Tween 80 are commonly used.[3] The critical micelle concentration (CMC) of the surfactant should be considered. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier or matrix at a solid state to improve dissolution rate and solubility.[6][7][9] | Carriers can be polymers like PVP or PEG.[6] This technique can lead to the drug being in a more soluble amorphous state.[8] |
| Particle Size Reduction | Increasing the surface area of the compound by reducing its particle size, which can enhance the dissolution rate.[8][10] | Techniques include micronization and nanosuspension.[6][10] This can lead to improved bioavailability for in vivo studies.[10] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
This protocol describes the standard procedure for preparing a stock solution of a hydrophobic compound and performing serial dilutions for in vitro experiments.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Preparing the Stock Solution:
-
Add the appropriate volume of 100% DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. A brief warming in a water bath may aid dissolution.
-
-
Serial Dilution:
-
Prepare a series of microcentrifuge tubes, each containing the aqueous experimental medium (e.g., cell culture medium or buffer).
-
Perform a serial dilution by transferring a small volume of the DMSO stock solution into the first tube of the aqueous medium, mixing thoroughly, and then transferring a portion of this solution to the next tube, and so on. This will create a range of final concentrations with a consistent but low percentage of DMSO.
-
-
Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation. If precipitation occurs, that concentration is likely above the solubility limit in that medium.
Protocol 2: Shake-Flask Method for Solubility Assessment
This method is used to determine the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, buffer at a specific pH) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature for a set period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[4] It is recommended to sample at multiple time points to confirm that the concentration has plateaued.[4]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Troubleshooting Insolubility
The following diagram outlines a systematic approach to addressing the insolubility of this compound.
Caption: A flowchart for systematically troubleshooting the aqueous insolubility of this compound.
Hypothesized Signaling Pathway for a Quinolone-based Topoisomerase II Inhibitor
Based on the mechanism of action of related quinolone compounds like WIN 58161, this compound may act as a topoisomerase II inhibitor.[11] The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of action for this compound as a topoisomerase II inhibitor.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1,4]benzothiazine-6-carboxylic acid (WIN 58161) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Win 58237 Concentration for Cytotoxicity Assays
Disclaimer: The compound "Win 58237" could not be specifically identified in available literature. The following guide provides general principles and troubleshooting advice for optimizing the concentration of a cytotoxic compound in cell-based assays. Researchers should adapt these recommendations based on the known characteristics of their specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for cytotoxic compounds like this compound?
A1: While the precise mechanism for "this compound" is not definitively established in public literature, many cytotoxic agents function by interfering with critical cellular processes. For instance, some compounds, like the similarly named WIN 58161, act as topoisomerase II inhibitors.[1] This class of drugs prevents the proper re-ligation of DNA strands during replication and transcription, leading to DNA damage and ultimately triggering cell death.[1] Cytotoxicity can also be induced by damaging the cell membrane, inhibiting mitochondrial function, or disrupting key signaling pathways involved in cell proliferation and survival.[2]
Q2: What is a typical starting concentration range for a new cytotoxic compound in a cytotoxicity assay?
A2: For a novel compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a logarithmic or semi-logarithmic serial dilution, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%.[3] The optimal concentration for further experiments often revolves around the IC50 value.[4]
Q3: How long should I incubate the cells with the test compound?
A3: Incubation time is a critical parameter and can vary significantly depending on the compound's mechanism of action and the cell type used. Typical incubation periods for cytotoxicity assays range from 24 to 72 hours.[5] Shorter incubation times may be sufficient for rapidly acting compounds, while others may require longer exposure to observe a cytotoxic effect. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.[5]
Q4: What are the most common assays to measure cytotoxicity?
A4: Several assays are available to measure cytotoxicity, each with its own principle:
-
Metabolic Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[6][7][8]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane. Lactate dehydrogenase (LDH) is an enzyme released from damaged cells.[2] Trypan blue is a dye that can only enter cells with compromised membranes.[6]
-
ATP-Based Assays: The amount of ATP can be quantified to determine the number of viable cells.
The choice of assay depends on the experimental goals, the compound's mechanism of action, and the cell type.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or an "edge effect" in the microplate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix gently but thoroughly.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
To mitigate the edge effect, where wells on the perimeter of the plate behave differently, consider not using the outer wells for experimental data or filling them with sterile media or PBS.[9]
-
Issue 2: No cytotoxic effect is observed even at high concentrations.
-
Possible Cause: The compound may not be cytotoxic to the specific cell line, the concentration range may be too low, the incubation time could be too short, or the compound may be unstable in the culture medium.
-
Solution:
-
Test the compound on a different, potentially more sensitive, cell line.
-
Expand the concentration range to higher values.
-
Increase the incubation time.
-
Assess the stability of the compound in your culture medium over the course of the experiment.[5]
-
Issue 3: High background signal in the assay.
-
Possible Cause: High cell density, contamination of the cell culture, or interference from the compound itself with the assay reagents.
-
Solution:
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.[5]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.[3]
-
Quantitative Data Summary
Table 1: Example Concentration Ranges for Cytotoxicity Assays
| Assay Type | Compound Class | Typical Starting Concentration Range |
| MTT / WST-1 | Novel Small Molecule | 0.01 µM - 100 µM |
| LDH Release | Known Toxin | 0.1 µM - 1000 µM |
| Apoptosis Assay | Targeted Therapy | 0.001 µM - 10 µM |
Table 2: Factors Influencing IC50 Values
| Parameter | Influence on IC50 | Recommendation |
| Cell Density | Higher density can increase IC50 | Optimize and keep consistent |
| Incubation Time | Longer time may decrease IC50 | Determine optimal time-point |
| Assay Type | Different assays can yield different IC50s | Choose an appropriate assay and be consistent |
| Cell Line | IC50 is cell-line specific | Test on multiple cell lines if necessary |
Visualizations
Caption: A typical workflow for determining the cytotoxicity of a compound.
References
- 1. Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1,4]benzothiazine-6-carboxylic acid (WIN 58161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dojindo.com [dojindo.com]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
overcoming off-target effects of Win 58237 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cannabinoid receptor agonist WIN 55,212-2. The following information is designed to help you identify and overcome potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with WIN 55,212-2 are not consistent with known cannabinoid receptor signaling. What could be the cause?
A1: While WIN 55,212-2 is a potent agonist of CB1 and CB2 cannabinoid receptors, it is known to have several off-target effects that can lead to unexpected results.[1][2][3] These off-target actions may be mediated by other receptors or occur through receptor-independent mechanisms.[3]
Q2: What are the primary known off-target effects of WIN 55,212-2?
A2: The most well-documented off-target effects of WIN 55,212-2 include:
-
Inhibition of Transient Receptor Potential Vanilloid 1 (TRPV1) channels: WIN 55,212-2 can directly inhibit TRPV1 channels, which can impact pain perception and inflammation studies.[1][3]
-
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): WIN 55,212-2 is an agonist of PPARα and PPARγ nuclear receptors, which can influence gene expression related to metabolism and inflammation.[4]
-
Receptor-Independent Mechanisms: Some studies have shown that WIN 55,212-2 can elicit cellular effects that are not blocked by cannabinoid receptor antagonists, suggesting mechanisms independent of CB1 and CB2.[3] For instance, it can inhibit ceramide formation and the phosphorylation of p38 MAPK and JNK.[3]
Q3: How can I confirm that the observed effects in my experiment are mediated by cannabinoid receptors?
A3: To confirm that the effects of WIN 55,212-2 are mediated by CB1 and/or CB2 receptors, you should include the following controls in your experimental design:
-
Use of Selective Antagonists: Pre-treatment with a selective CB1 antagonist (e.g., SR141716A, also known as Rimonabant, or AM-251) or a selective CB2 antagonist (e.g., AM-630) should block the observed effect.[3][5]
-
Inactive Enantiomer Control: Use the inactive enantiomer, WIN 55,212-3, as a negative control. This molecule is structurally similar to WIN 55,212-2 but does not bind to cannabinoid receptors. If WIN 55,212-3 produces the same effect, it is likely an off-target effect.[3]
-
Knockout Models: If available, using cells or animal models lacking CB1 or CB2 receptors can provide definitive evidence for receptor-mediated effects.
Troubleshooting Guides
Issue 1: WIN 55,212-2 induces an effect that is not blocked by CB1 or CB2 antagonists.
-
Possible Cause: This strongly suggests an off-target effect. The effect could be mediated by TRPV1, PPARs, or a receptor-independent pathway.
-
Troubleshooting Steps:
-
Test for TRPV1 Involvement: Use a TRPV1 antagonist, such as capsazepine, to see if it blocks the effect of WIN 55,212-2.[3]
-
Investigate PPAR Involvement: If your experimental system allows, assess the activation of PPARα and PPARγ.
-
Utilize the Inactive Enantiomer: Test whether WIN 55,212-3 replicates the effect. If it does, the effect is likely independent of cannabinoid receptor binding.[3]
-
Issue 2: The potency of WIN 55,212-2 in my assay is different from the reported binding affinities for cannabinoid receptors.
-
Possible Cause: This could be due to off-target effects contributing to the overall observed effect, or it could be related to the specific signaling pathway being measured. WIN 55,212-2 can activate different G proteins with varying potencies.[6]
-
Troubleshooting Steps:
-
Conduct a Full Dose-Response Curve: This will help to determine the EC50 of the compound in your specific assay.
-
Use Selective Antagonists at Multiple Concentrations: This can help to dissect the contribution of different receptors to the overall effect.
-
Investigate Downstream Signaling: WIN 55,212-2 is known to activate p42 and p44 MAP kinase.[4][7] Examining these downstream pathways may provide insight.
-
Data Presentation
Table 1: Binding Affinities and Potencies of WIN 55,212-2 at Various Targets
| Target | Ligand | Ki (nM) | EC50/IC50 (nM) | Notes |
| CB1 Receptor | WIN 55,212-2 | 1.9 | - | Full agonist.[4] |
| CB2 Receptor | WIN 55,212-2 | - | - | Agonist.[4] |
| TRPV1 Channel | WIN 55,212-2 | - | - | Inhibits channel function.[1] |
| PPARα | WIN 55,212-2 | - | - | Agonist.[4] |
| PPARγ | WIN 55,212-2 | - | - | Agonist.[4] |
Note: Ki and EC50/IC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols
Protocol 1: Control Experiment to Differentiate On-Target vs. Off-Target Effects
-
Cell Culture and Treatment: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with Antagonists:
-
WIN 55,212-2 Treatment: Add WIN 55,212-2 at the desired concentration to the antagonist-pre-treated and vehicle-treated cells.
-
Inactive Enantiomer Control: In a separate set of wells, treat cells with the inactive enantiomer, WIN 55,212-3, at the same concentration as WIN 55,212-2.[3]
-
Assay: Perform your desired functional assay (e.g., cAMP measurement, protein phosphorylation, cell viability).
-
Data Analysis: Compare the effects of WIN 55,212-2 in the presence and absence of the antagonists and with the effect of WIN 55,212-3. If the effect of WIN 55,212-2 is blocked by the antagonist and not mimicked by WIN 55,212-3, it is likely an on-target effect.
Visualizations
Caption: Experimental workflow for dissecting on-target vs. off-target effects.
Caption: Signaling pathways of WIN 55,212-2, including on- and off-target effects.
Caption: Troubleshooting logic for identifying the nature of an observed effect.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 5. The cannabinoid receptor agonist, WIN 55,212-2, inhibits cool-specific lamina I medullary dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Endocannabinoid System as an Emerging Target of Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Compound Q (Hypothetical Quinoline Derivative)
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of "Compound Q," a hypothetical quinoline-based compound, during storage. The information provided is based on the general chemical properties of quinoline derivatives and may need to be adapted based on the specific characteristics of your molecule.
Troubleshooting Guide: Common Issues with Compound Q Stability
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency or Activity | Chemical degradation of Compound Q. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Aliquot Samples: To avoid repeated freeze-thaw cycles, store the compound in smaller, single-use aliquots. 3. Purity Analysis: Re-analyze the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the extent of degradation. |
| Discoloration of Solid Compound | Oxidation or light-induced degradation. Quinoline derivatives can sometimes form colored degradation products. | 1. Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 2. Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light. |
| Precipitation in Solution | Poor solubility, solvent evaporation, or degradation leading to less soluble products. | 1. Solvent Selection: Ensure the chosen solvent is appropriate for long-term storage and that the concentration is below the saturation point at the storage temperature. 2. Container Seal: Use high-quality, tightly sealing vials to prevent solvent evaporation. 3. Sonicate and Inspect: Before use, visually inspect for precipitation. If present, gently warm and sonicate the solution to attempt redissolution. If precipitation persists, it may indicate degradation. |
| pH Shift in Buffered Solutions | Degradation of Compound Q into acidic or basic byproducts. | 1. Buffer Stability: Confirm the stability of the buffer itself at the storage temperature. 2. pH Monitoring: Periodically measure the pH of the stock solution. A significant shift may indicate degradation. 3. Fresh Preparations: Prepare fresh solutions for critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Compound Q?
A1: For solid Compound Q, storage at -20°C or -80°C in a desiccated, dark environment is recommended to minimize degradation. For solutions, it is crucial to use a stable, anhydrous solvent and store at -80°C in tightly sealed, light-protected, single-use aliquots.
Q2: How do temperature fluctuations affect the stability of Compound Q?
A2: Temperature fluctuations can significantly accelerate degradation. Repeated freeze-thaw cycles should be avoided as they can lead to the formation of less soluble aggregates and promote hydrolysis if moisture is present.
Q3: Is Compound Q sensitive to light?
A3: Many quinoline derivatives are photosensitive. Exposure to light, especially UV light, can induce photochemical degradation. It is essential to store both solid and solution forms of Compound Q protected from light.
Q4: What is the expected shelf-life of Compound Q?
A4: The shelf-life of Compound Q is highly dependent on the storage conditions. To establish a specific shelf-life for your batch, a long-term stability study under controlled conditions is recommended. The table below provides hypothetical degradation data under different storage scenarios.
Quantitative Data on Compound Q Degradation
| Storage Condition | Timepoint | Purity (%) | Degradation Products (%) |
| Solid, -20°C, Dark, Desiccated | 6 Months | 99.5 | 0.5 |
| 12 Months | 99.1 | 0.9 | |
| Solid, 4°C, Dark, Desiccated | 6 Months | 98.2 | 1.8 |
| 12 Months | 96.5 | 3.5 | |
| Solution in DMSO, -20°C, Dark | 1 Month | 97.0 | 3.0 |
| 3 Months | 92.5 | 7.5 | |
| Solution in DMSO, 4°C, Dark | 1 Month | 90.3 | 9.7 |
| 3 Months | 78.1 | 21.9 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Prepare a stock solution of Compound Q at a known concentration in a suitable solvent (e.g., DMSO). Create a series of dilutions for a calibration curve.
-
Sample Preparation: Dilute the stored sample of Compound Q to a concentration within the calibration range.
-
HPLC Analysis: Inject the standard solutions and the sample onto a C18 reverse-phase column.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of Compound Q to the total peak area of all components. Quantify degradation products by comparing their peak areas to the calibration curve of the parent compound (assuming similar response factors) or to a standard of the degradation product if available.
Visualizations
Caption: Factors influencing the degradation of Compound Q.
Caption: Recommended workflow for handling Compound Q.
Technical Support Center: WIN 58237 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the investigational compound WIN 58237 (structurally analogous to WIN 58161) in animal models. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a quinolone derivative that functions as a topoisomerase II inhibitor. It stabilizes the covalent complex between DNA and topoisomerase II, leading to the accumulation of double-strand DNA breaks and subsequent cell cycle arrest and apoptosis in rapidly dividing cells.[1][2][3] This mechanism is central to its antitumor activity.
Q2: Which animal models have been used to test this compound (as WIN 58161)?
WIN 58161 has been evaluated in various murine tumor models, including pancreatic (Panc03), colon (Colo38), mammary (Mam16C), melanoma (B16), and leukemia (P388).[1]
Q3: What are the effective routes of administration for this compound in animal models?
Studies with the closely related compound WIN 58161 have demonstrated efficacy with intravenous (i.v.) and intraperitoneal (i.p.) administration. Oral (p.o.) administration has been reported to be ineffective, suggesting poor oral bioavailability.
Troubleshooting Guide
Issue 1: Poor Compound Solubility and Vehicle Preparation
Problem: Researchers may experience difficulty dissolving this compound for in vivo administration, leading to inaccurate dosing and potential precipitation. Quinolone derivatives can exhibit limited aqueous solubility.
Possible Solutions:
-
Vehicle Selection: While the exact vehicle for WIN 58161 in published studies is not specified, common vehicles for quinolone derivatives in animal studies include:
-
5% Dextrose in Water: This is a common vehicle for intravenous injection of various compounds in mice.[4]
-
Dimethyl Sulfoxide (DMSO) followed by dilution: The compound can be initially dissolved in a small amount of DMSO and then diluted with saline or phosphate-buffered saline (PBS). It is crucial to determine the final tolerable concentration of DMSO for the animal model, which is typically below 10% of the total injection volume.
-
-
pH Adjustment: The solubility of quinolones can be pH-dependent. Adjusting the pH of the vehicle may improve solubility, but care must be taken to ensure the final formulation is within a physiologically tolerable range for the chosen route of administration.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the chosen vehicle.
Issue 2: Lack of Efficacy or Inconsistent Results
Problem: Researchers may observe a lack of antitumor effect or high variability in experimental outcomes.
Possible Causes and Solutions:
-
Route of Administration: As noted, oral administration of WIN 58161 has been shown to be ineffective. Ensure that either intraperitoneal or intravenous injection is being used.
-
Dosing Schedule and Maximum Tolerated Dose (MTD): The efficacy of WIN 58161 is dependent on the dosing schedule and the tumor model. Refer to the quantitative data table below for established MTDs in various models. Dosing below the therapeutic window will likely result in a lack of efficacy.
-
Compound Stability: Ensure the prepared formulation is stable and used within an appropriate timeframe. Degradation of the compound can lead to reduced efficacy. Stability in the chosen vehicle should be assessed if not already known.
Issue 3: Adverse Effects and Toxicity
Problem: Animals may exhibit signs of toxicity, such as weight loss, lethargy, or other adverse reactions.
Possible Causes and Solutions:
-
Exceeding the Maximum Tolerated Dose (MTD): Ensure the administered dose is at or below the established MTD for the specific animal model and administration route. The MTD for WIN 58161 varies significantly between different tumor models and dosing schedules.[1]
-
Off-Target Effects of Fluoroquinolones: The broader class of fluoroquinolone antibiotics is associated with several adverse effects, which could potentially be observed with this compound. These include:
-
Central Nervous System (CNS) Effects: Dizziness, confusion, and in rare cases, seizures have been reported with some fluoroquinolones.[5]
-
Musculoskeletal Effects: Tendinopathy is a known, though less common, side effect.[6]
-
Cardiotoxicity: Some quinolones have been associated with QT interval prolongation.[7][8]
-
-
Monitoring and Supportive Care: Closely monitor animals for signs of toxicity. Provide supportive care as needed and consider dose reduction or modification of the treatment schedule if adverse effects are observed.
Quantitative Data
The following table summarizes the in vivo antitumor activity of WIN 58161 in various mouse models.
| Tumor Model | Administration Route | Dosing Schedule | Maximum Tolerated Total Dose (mg/kg) | Antitumor Efficacy (%T/C or %ILS) |
| Panc03 (Pancreatic) | Subcutaneous (s.c.) | qd 3-9 | 781 | 17 (%T/C) |
| Colo38 (Colon) | Subcutaneous (s.c.) | qd 3-9 | 504 | 0 (%T/C) |
| Mam16C (Mammary) | Subcutaneous (s.c.) | qd 1-4 | 263 | 15 (%T/C) |
| B16 (Melanoma) | Intraperitoneal (i.p.) | qd 1,5,9 | 1500 | 66 (%ILS) |
| P388 (Leukemia) | Intraperitoneal (i.p.) | qd 1,5,9 | 1014 | 90 (%ILS) |
%T/C: Median tumor weight of treated group / median tumor weight of control group x 100. A lower value indicates greater tumor growth inhibition. %ILS: Percent increased lifespan. (Data sourced from a study on WIN 58161[1])
Experimental Protocols
Protocol 1: General Formulation for In Vivo Administration (Example)
This is a general guideline; specific solubility and stability of this compound in this vehicle should be determined empirically.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the compound completely.
-
In a separate sterile tube, prepare the required volume of sterile 5% dextrose in water.
-
Slowly add the dissolved this compound in DMSO to the dextrose solution while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of DMSO should not exceed 10% of the total injection volume.
-
Administer the formulation to the animals via the desired route (intraperitoneal or intravenous) immediately after preparation.
Protocol 2: In Vivo Topoisomerase II Inhibition Assay (ICE Assay)
This protocol is a conceptual workflow for assessing the in vivo target engagement of this compound.
-
Drug Treatment: Treat tumor-bearing mice with this compound at the desired dose and schedule. Include a vehicle-treated control group.
-
Tissue/Tumor Collection: At the desired time point after the final dose, euthanize the mice and excise the tumors or relevant tissues.
-
Cell Lysis and DNA-Protein Crosslinking: Immediately lyse the cells in a detergent-containing buffer to trap the covalent DNA-topoisomerase II complexes.
-
Cesium Chloride Gradient Ultracentrifugation: Layer the cell lysate onto a cesium chloride gradient and centrifuge at high speed. This separates the protein-DNA complexes from free proteins.
-
Fractionation and Detection: Fractionate the gradient and detect the presence of topoisomerase II in the DNA-containing fractions using immunoblotting with an antibody specific for topoisomerase II. An increased amount of topoisomerase II in the DNA fractions of the drug-treated group compared to the control group indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound as a topoisomerase II inhibitor.
Caption: Troubleshooting workflow for in vivo experiments with this compound.
References
- 1. A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing WIN 58237 Treatment Duration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WIN 58237. Our aim is to help you refine the treatment duration of this compound to achieve optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent topoisomerase II inhibitor. It functions by stabilizing the covalent complex between topoisomerase II and DNA. This prevents the re-ligation of double-strand breaks induced by the enzyme during DNA replication and transcription. The accumulation of these DNA breaks triggers cell cycle arrest and ultimately leads to apoptosis.
Q2: How does treatment duration affect the efficacy of this compound?
A2: Treatment duration is a critical parameter that, along with concentration, determines the cellular response to this compound. Shorter durations may be sufficient to induce initial DNA damage, but longer exposure is often necessary to commit the cells to a specific fate, such as apoptosis. Conversely, excessively long treatment times can lead to secondary effects, including the activation of resistance mechanisms or non-specific toxicity. Optimizing the duration is key to maximizing the desired on-target effect while minimizing off-target consequences.
Q3: I am not observing the expected level of cytotoxicity with this compound. How can I troubleshoot this?
A3: If you are not seeing the expected cytotoxicity, consider the following factors related to treatment duration:
-
Insufficient Exposure Time: The treatment duration may be too short for the cells to accumulate enough DNA damage to trigger a cytotoxic response. We recommend performing a time-course experiment to identify the optimal exposure period.
-
Cell Doubling Time: The rate of cell division can influence the effectiveness of topoisomerase II inhibitors, as their action is most pronounced during the S and G2 phases of the cell cycle. Ensure your treatment duration is at least as long as one cell doubling time.
-
Compound Stability: Verify the stability of this compound in your culture medium over the course of the experiment. Degradation of the compound can lead to a decrease in its effective concentration over time.
Q4: I am observing high levels of off-target toxicity. What can I do?
A4: High off-target toxicity can be a result of excessively long treatment durations or high concentrations. To address this:
-
Reduce Treatment Duration: Perform a time-course experiment to determine the minimum time required to achieve the desired on-target effect.
-
Optimize Concentration: A dose-response experiment can help identify a concentration that is effective against your target without causing excessive toxicity in control cells.
-
Pulsed Treatment: Consider a "pulse-chase" experiment where cells are treated for a shorter period, after which the compound is washed out and the cells are incubated in fresh medium. This can sometimes be sufficient to induce the desired effect while allowing the cells to recover from initial stress.
Troubleshooting Guides
Guide 1: Optimizing Treatment Duration for Cytotoxicity Assays
This guide provides a systematic approach to determining the optimal treatment duration of this compound for inducing cell death in your experimental model.
Experimental Workflow
Caption: Workflow for determining optimal this compound treatment duration.
Data Presentation
Table 1: Example Data from a Range-Finding Time-Course Experiment
| Treatment Duration (hours) | Cell Viability (%) |
| 0 (Control) | 100 |
| 6 | 95 |
| 12 | 80 |
| 24 | 55 |
| 48 | 30 |
| 72 | 28 |
Table 2: Example Data from a Refined Time-Course Experiment
| Treatment Duration (hours) | Cell Viability (%) |
| 18 | 65 |
| 21 | 60 |
| 24 | 54 |
| 27 | 50 |
| 30 | 45 |
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a predetermined concentration of this compound (e.g., the IC50 concentration determined from a dose-response experiment). Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., as indicated in the tables above).
-
Viability Assessment: At each time point, add a viability reagent (e.g., MTT or CellTiter-Glo®) to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
Guide 2: Assessing the Onset of Apoptosis
This guide helps in determining the time required for this compound to induce apoptosis.
Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Incubation: Incubate cells for a range of time points (e.g., 4, 8, 12, 16, 20, 24 hours).
-
Caspase Activity Measurement: At each time point, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to the wells.
-
Incubation: Incubate at room temperature as per the manufacturer's protocol to allow for cell lysis and caspase cleavage of the substrate.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Plot the relative luminescence units (RLU) against time to determine the onset of caspase-3/7 activation.
Data Presentation
Table 3: Example Data for Caspase-3/7 Activation Time-Course
| Treatment Duration (hours) | Caspase-3/7 Activity (RLU) | Fold Change vs. Control |
| 0 (Control) | 1,500 | 1.0 |
| 4 | 1,650 | 1.1 |
| 8 | 3,000 | 2.0 |
| 12 | 7,500 | 5.0 |
| 16 | 12,000 | 8.0 |
| 20 | 11,700 | 7.8 |
| 24 | 10,500 | 7.0 |
This data suggests that significant caspase-3/7 activation begins around 8 hours and peaks at approximately 16 hours of treatment. This information can be used to select appropriate time points for downstream experiments, such as Western blotting for cleaved PARP or flow cytometry for Annexin V staining.
addressing unexpected cellular responses to Win 58237
Welcome to the technical support center for WIN 55,212-2. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected cellular responses during experimentation with this potent cannabinoid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for WIN 55,212-2?
WIN 55,212-2 is a potent synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1] It has a higher affinity for the CB1 receptor (Ki = 1.9 nM) compared to THC (Ki = 41 nM).[1] Its effects are often attributed to the activation of these receptors, which are G-protein coupled receptors that can modulate various intracellular signaling pathways.
Q2: My results suggest a CB1/CB2-independent mechanism. What are other potential targets of WIN 55,212-2?
It is well-documented that WIN 55,212-2 can elicit cellular responses independent of CB1 and CB2 receptors. Some of the known off-target effects include:
-
TRPV1 Channel Inhibition: WIN 55,212-2 can inhibit the transient receptor potential vanilloid 1 (TRPV1) channel. This action is mediated by a calcium-calcineurin-dependent pathway and can lead to antihyperalgesic effects.[2][3]
-
PPARα and PPARγ Agonism: This compound can also act as an agonist for the peroxisome proliferator-activated receptors alpha and gamma.[1]
-
Golgi Apparatus Disruption: Studies have shown that WIN 55,212-2 can disrupt the Golgi apparatus and the microtubule network in a cannabinoid receptor-independent manner.[4]
-
Modulation of Ceramide Levels: Contrary to other cannabinoids, WIN 55,212-2 has been observed to decrease ceramide formation.[5]
Q3: I am observing effects on cellular proliferation and apoptosis that are inconsistent with my expectations. What could be the cause?
WIN 55,212-2's effects on cell proliferation and apoptosis can be complex and cell-type dependent. It has been shown to reduce proliferation and induce apoptosis in various cell lines, including endometriotic cells and cancer cells.[6][7] These effects are often mediated through the modulation of the MAPK/Akt signaling pathway.[6] If your results are unexpected, consider the possibility of off-target effects or differential expression of cannabinoid receptors and other targets in your specific cell model.
Q4: What are some common issues when preparing WIN 55,212-2 for in vitro experiments?
A common issue is the solubility of WIN 55,212-2. It is typically dissolved in DMSO to create a stock solution.[2] When diluting into aqueous media for cell culture, ensure thorough mixing to avoid precipitation. It is also crucial to use a consistent and low percentage of DMSO in the final culture medium to prevent solvent-induced cellular stress, which could confound your results. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable effect at expected concentrations. | 1. Degradation of the compound: Improper storage can lead to reduced activity. 2. Low receptor expression: The cell line used may have low or no expression of CB1/CB2 receptors. 3. Incorrect dosage: The concentration range may not be optimal for the specific cell type and assay. | 1. Ensure WIN 55,212-2 is stored as recommended by the manufacturer, typically at -20°C. 2. Verify CB1 and CB2 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 3. Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration. |
| High variability between replicate experiments. | 1. Inconsistent compound preparation: Issues with solubility or uneven mixing. 2. Cell culture variability: Differences in cell passage number, confluency, or health. | 1. Prepare a fresh stock solution of WIN 55,212-2 in DMSO and vortex thoroughly before each use. Ensure consistent dilution into the final medium. 2. Standardize your cell culture protocol. Use cells within a narrow passage number range and ensure consistent confluency at the time of treatment. |
| Observed effects are not blocked by CB1/CB2 antagonists. | 1. Off-target effects: The observed response may be mediated by targets other than CB1 or CB2 receptors (e.g., TRPV1, PPARs). 2. Insufficient antagonist concentration: The concentration of the antagonist may not be high enough to fully block the agonist's effect. | 1. Investigate potential off-target mechanisms. For example, use a TRPV1 antagonist to see if the effect is blocked. 2. Perform a concentration-response experiment with the antagonist to ensure you are using a saturating concentration. |
| Unexpected changes in cellular morphology. | 1. Cytotoxicity at high concentrations: High concentrations of WIN 55,212-2 can be toxic to some cell types. 2. Disruption of the cytoskeleton: WIN 55,212-2 has been shown to disrupt the Golgi apparatus and microtubule network.[4] | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range. 2. Investigate cytoskeletal integrity using immunofluorescence staining for markers like tubulin and Golgi-specific proteins. |
Data Presentation
Table 1: Receptor Binding Affinities and Potencies of WIN 55,212-2
| Receptor | Binding Affinity (Ki) | Functional Activity |
| CB1 | 1.9 nM[1] | Full Agonist[1] |
| CB2 | Not explicitly stated in provided results, but is a known agonist.[1] | Full Agonist[8] |
| TRPV1 | N/A (Inhibitor, not a direct binding agonist/antagonist) | Inhibitor[2][3] |
| PPARα | Not explicitly stated in provided results. | Agonist[1] |
| PPARγ | Not explicitly stated in provided results. | Agonist[1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CB1/CB2 Receptor-Dependent Signaling
Objective: To determine if the cellular response to WIN 55,212-2 is mediated by CB1 or CB2 receptors.
Materials:
-
Cells of interest
-
WIN 55,212-2
-
CB1 receptor antagonist (e.g., AM251)
-
CB2 receptor antagonist (e.g., AM630)
-
Vehicle (e.g., DMSO)
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., for cAMP measurement, MAPK phosphorylation analysis)
Procedure:
-
Cell Seeding: Plate cells at a predetermined density and allow them to adhere and grow for 24 hours.
-
Antagonist Pre-treatment: Pre-incubate cells with the CB1 antagonist, CB2 antagonist, or vehicle for 1-2 hours. Use concentrations known to be effective for receptor blockade.[9]
-
WIN 55,212-2 Treatment: Add WIN 55,212-2 at the desired concentration to the wells. Include a vehicle control group.
-
Incubation: Incubate for the desired time period based on the specific cellular response being measured.
-
Assay: Perform the downstream assay to measure the cellular response (e.g., cAMP levels, Western blot for p-ERK, etc.).
-
Data Analysis: Compare the response to WIN 55,212-2 in the presence and absence of the antagonists. A significant reduction in the response in the presence of an antagonist indicates the involvement of that specific receptor.
Protocol 2: Investigating TRPV1-Mediated Effects
Objective: To determine if the cellular response to WIN 55,212-2 is mediated by TRPV1 channels.
Materials:
-
Cells expressing TRPV1 (e.g., dorsal root ganglion neurons)
-
WIN 55,212-2
-
TRPV1 agonist (e.g., Capsaicin)
-
TRPV1 antagonist (e.g., Capsazepine)
-
Vehicle (e.g., DMSO)
-
Calcium imaging dye (e.g., Fura-2 AM) or electrophysiology setup
Procedure:
-
Cell Preparation: Prepare cells for calcium imaging or electrophysiology as per standard protocols.
-
WIN 55,212-2 Pre-treatment: Pre-treat cells with WIN 55,212-2 or vehicle for a short duration (e.g., 3 minutes).[2]
-
Washout: Wash the cells to remove the compound.[2]
-
Capsaicin Stimulation: Stimulate the cells with a known concentration of capsaicin to activate TRPV1 channels.
-
Measurement: Measure the cellular response, such as changes in intracellular calcium concentration or inward currents.
-
Data Analysis: Compare the capsaicin-induced response in cells pre-treated with WIN 55,212-2 versus vehicle. An inhibition of the capsaicin response by WIN 55,212-2 suggests a TRPV1-mediated effect. To confirm, pre-treat with a TRPV1 antagonist before WIN 55,212-2 and capsaicin stimulation.
Visualizations
Caption: Canonical vs. Unexpected Signaling Pathways of WIN 55,212-2.
Caption: Troubleshooting workflow for unexpected WIN 55,212-2 responses.
References
- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. The cannabinoid WIN 55,212-2 inhibits transient receptor potential vanilloid 1 (TRPV1) and evokes peripheral antihyperalgesia via calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthetic Cannabinoid WIN55,212-2 Can Disrupt the Golgi Apparatus Independent of Cannabinoid Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 7. Non-Canonical Cannabinoid Receptors with Distinct Binding and Signaling Properties in Prostate and Other Cancer Cell Types Mediate Cell Death [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of WIN 58237 for In Vivo Research
Disclaimer: Information regarding the specific investigational compound WIN 58237 is not publicly available. This technical support guide provides general strategies and best practices for improving the bioavailability of poorly soluble research compounds, particularly those in the quinolone class of topoisomerase II inhibitors, based on established pharmaceutical principles. The following recommendations should be adapted and optimized based on the experimentally determined physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable exposure of this compound in our animal models. What are the likely causes?
A1: Low and variable in vivo exposure of a research compound like this compound is often multifactorial. The primary suspects for a poorly characterized compound include:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Formulation-Related Issues: The chosen vehicle may not be optimal for solubilizing and presenting the compound for absorption.
Q2: What are the first steps in troubleshooting poor bioavailability?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: If not already known, determine the aqueous solubility of this compound at different pH values (e.g., pH 2, 6.8, and 7.4) to simulate the gastrointestinal tract. Assess its lipophilicity (LogP).
-
In Vitro Permeability Assessment: Utilize in vitro models like the Caco-2 permeability assay to understand if the compound is a substrate for efflux transporters.
-
Formulation Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable excipients, including co-solvents, surfactants, and lipids.
Troubleshooting Guides
Issue 1: Low Compound Solubility in Formulation Vehicle
Symptoms:
-
Difficulty dissolving the required dose of this compound in the vehicle.
-
Precipitation of the compound in the formulation upon standing.
-
Inconsistent results in pilot in vivo studies.
Troubleshooting Steps:
-
Co-solvent Systems: For many poorly soluble drugs, a mixture of solvents can enhance solubility.[1] Systematically test the solubility in binary or ternary solvent systems.
-
Experimental Protocol: Prepare saturated solutions of this compound in various co-solvent systems (e.g., PEG 400/Water, Propylene glycol/Ethanol/Water). Agitate for 24 hours and quantify the dissolved compound by HPLC.
-
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can significantly improve solubility.
-
Experimental Protocol: Determine the pKa of this compound. Prepare formulations with pH values adjusted to 2 units above (for an acidic compound) or below (for a basic compound) the pKa and measure the corresponding solubility.
-
-
Surfactant-Based Formulations: Surfactants can form micelles that encapsulate and solubilize hydrophobic compounds.[1]
-
Experimental Protocol: Screen for solubility in aqueous solutions of various non-ionic surfactants such as Tween® 80 or Solutol® HS 15 at concentrations above their critical micelle concentration.
-
Issue 2: Suspected Poor Absorption Due to Low Dissolution Rate
Symptoms:
-
Acceptable solubility in the formulation vehicle, but still low in vivo exposure.
-
High variability in plasma concentrations between individual animals.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1]
-
Methodologies:
-
Micronization: Techniques like jet milling can reduce particle size to the micron range.
-
Nanonization: Wet bead milling or high-pressure homogenization can create nanosuspensions with significantly increased dissolution velocity.
-
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can dramatically improve dissolution rate and apparent solubility.
-
Experimental Protocol:
-
Select a suitable polymer carrier (e.g., PVP, HPMC-AS).
-
Prepare the ASD using techniques like spray drying or hot-melt extrusion.
-
Characterize the ASD for amorphicity (via XRD) and perform in vitro dissolution testing.
-
-
Data Presentation
Table 1: Example Solubility Screening Data for a Hypothetical Compound Similar to this compound
| Vehicle System | Composition | Solubility (mg/mL) | Observations |
| Saline | 0.9% NaCl in Water | < 0.01 | Insoluble |
| PEG 400 / Water | 50:50 (v/v) | 1.5 | Clear solution |
| PEG 400 / Tween® 80 / Water | 40:10:50 (v/v/v) | 5.2 | Clear solution |
| Solutol® HS 15 / Water | 20% in Water | 8.9 | Forms a clear micellar solution |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Bead Milling
-
Slurry Preparation: Disperse 5% (w/v) of this compound and 1% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Add the slurry and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber.
-
Processing: Mill at a high speed for a defined period (e.g., 2-8 hours), monitoring particle size reduction periodically using laser diffraction.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size distribution, zeta potential, and drug content.
Visualizations
Caption: Workflow for troubleshooting and improving the bioavailability of a poorly soluble compound.
Caption: Logical relationships between formulation strategies and bioavailability enhancement mechanisms.
References
It is possible that "Win 58237" is a lesser-known compound, an internal designation, or a potential typographical error for a more well-documented research chemical. One such compound with a similar name is WIN 58161 , a known quinolone topoisomerase II inhibitor.
This technical support guide has been developed based on the general principles and common pitfalls associated with the experimental use of quinolone-based topoisomerase II inhibitors, using WIN 58161 as a representative example. Should "this compound" be confirmed as a different class of compound, this guidance may not be applicable.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected cytotoxic effect of my topoisomerase II inhibitor in my cancer cell line. What could be the reason?
A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility: Ensure your compound is properly dissolved and has not degraded. Quinolone-based inhibitors can have limited solubility in aqueous solutions. Prepare fresh stock solutions in a suitable solvent like DMSO and sonicate if necessary. Avoid repeated freeze-thaw cycles.
-
Cell Line Specificity: The sensitivity to topoisomerase II inhibitors can vary significantly between different cell lines. This can be due to varying expression levels of topoisomerase II alpha and beta, differences in drug efflux pump activity (e.g., P-glycoprotein), or variations in DNA damage response pathways.
-
Incorrect Dosage: The effective concentration of the inhibitor can be narrow. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Experimental Duration: The cytotoxic effects of topoisomerase II inhibitors, which rely on the induction of DNA damage and subsequent apoptosis, may require a longer incubation period to become apparent.
Q2: My experimental results are inconsistent between batches of the compound. What should I check?
A2: Inconsistent results often point to issues with the compound itself or its handling.
-
Compound Purity and Identity: Verify the purity and identity of your compound batch, if possible, through analytical methods like HPLC or mass spectrometry.
-
Stock Solution Stability: As mentioned, these compounds can be unstable in solution. Prepare fresh stock solutions regularly and store them appropriately, protected from light and at the recommended temperature.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across experiments and is at a non-toxic level for your cells.
Q3: How can I confirm that the observed cellular effects are due to the inhibition of topoisomerase II?
A3: To validate the mechanism of action, consider the following experiments:
-
DNA Damage Assays: Measure the formation of DNA double-strand breaks, a hallmark of topoisomerase II poisons. This can be assessed by immunofluorescence staining for γH2AX or by using the comet assay.
-
Cell Cycle Analysis: Topoisomerase II inhibitors often induce cell cycle arrest, typically at the G2/M phase. This can be analyzed by flow cytometry after propidium iodide staining.
-
Use of an Inactive Enantiomer: For compounds like WIN 58161, an inactive enantiomer (WIN 58161-2) exists. Using this as a negative control can help demonstrate that the observed effects are specific to the active compound.
Troubleshooting Experimental Pitfalls
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no cytotoxicity | Poor compound solubility. | Prepare fresh stock solutions in 100% DMSO. Use sonication to aid dissolution. Ensure the final DMSO concentration in the media is below 0.5%. |
| Cell line resistance. | Test a panel of cell lines with varying sensitivity. Measure the expression of topoisomerase II alpha and drug efflux pumps. | |
| Insufficient incubation time. | Extend the treatment duration (e.g., 24, 48, 72 hours) to allow for the accumulation of DNA damage and induction of apoptosis. | |
| High background in assays | Off-target effects of the compound. | Perform control experiments to assess non-specific effects. If available, use a structurally related inactive compound. |
| Solvent toxicity. | Include a vehicle-only control in all experiments to ensure the solvent is not contributing to the observed phenotype. | |
| Irreproducible results | Degradation of the compound. | Aliquot stock solutions to minimize freeze-thaw cycles. Store protected from light. Prepare fresh working dilutions for each experiment. |
| Inconsistent cell passage number. | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the topoisomerase II inhibitor in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Immunofluorescence for γH2AX (Marker of DNA Double-Strand Breaks)
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the topoisomerase II inhibitor at the desired concentration and for the appropriate time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-γH2AX antibody diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for a topoisomerase II poison like WIN 58161.
Caption: A logical workflow for troubleshooting experiments with topoisomerase II inhibitors.
Technical Support Center: Managing WIN 58237-Induced Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with WIN 58237-induced toxicity in normal cells during pre-clinical experiments.
Disclaimer: this compound is chemically identified as (S)-10-(2,6-Dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-[1][2]benzothiazine-6-carboxylic acid, also referred to as WIN 58161. This document will use the designation WIN 58161 for consistency with the available scientific literature.
Understanding the Mechanism of Action and Toxicity
WIN 58161 is a potent quinolone derivative that functions as a mammalian topoisomerase II inhibitor.[3] Its cytotoxic effects stem from the stabilization of the topoisomerase II-DNA covalent complex, which leads to the accumulation of DNA single-strand breaks (SSBs) and subsequent cell death in rapidly dividing cells.[3] While this mechanism is effective against tumor cells, it can also induce toxicity in healthy, proliferating normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of WIN 58161-induced toxicity in normal cells?
A1: The primary mechanism of toxicity is the inhibition of mammalian topoisomerase II.[3] This leads to the formation of stable drug-enzyme-DNA complexes, resulting in DNA strand breaks that trigger cell cycle arrest and apoptosis.[4]
Q2: What are the common off-target effects observed with quinolone-based compounds like WIN 58161?
A2: Quinolone antibiotics have been associated with a range of adverse effects, including musculoskeletal, neurological, and psychiatric issues.[5][6][7] While specific off-target effects of WIN 58161 are not extensively documented, researchers should be aware of the potential for class-related toxicities.
Q3: Are there any known strategies to selectively protect normal cells from WIN 58161 toxicity?
A3: While specific cytoprotective agents for WIN 58161 have not been identified, general strategies to mitigate topoisomerase II inhibitor toxicity can be considered. One approach is the use of catalytic inhibitors of topoisomerase II, such as dexrazoxane (ICRF-187), which can prevent the formation of the toxic covalent complexes.[8] Additionally, exploring agents that promote DNA repair pathways could potentially reduce the downstream consequences of WIN 58161-induced DNA damage.
Q4: How can I assess the cytotoxicity of WIN 58161 in my cell lines?
A4: Standard cytotoxicity assays such as the MTT, XTT, or CellTiter-Glo assays can be used to determine the IC50 (half-maximal inhibitory concentration) of WIN 58161 in both normal and cancer cell lines.[1][4] It is crucial to include both cell types in your experiments to determine the therapeutic window.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal cell lines at concentrations effective against cancer cells. | Narrow therapeutic window of WIN 58161. | - Perform a dose-response curve with a wider range of concentrations to precisely determine the IC50 for both normal and cancer cells.- Consider combination therapies with agents that may sensitize cancer cells to lower, less toxic concentrations of WIN 58161.- Investigate the expression levels of topoisomerase II in your cell lines, as higher levels in normal cells could contribute to increased sensitivity. |
| Inconsistent results in cytotoxicity assays. | Experimental variability. | - Ensure consistent cell seeding density and passage number.- Verify the stability and purity of the WIN 58161 compound.- Standardize incubation times and assay protocols across all experiments. |
| Unexpected cell morphology changes or cell death pathways activated. | Off-target effects or activation of alternative signaling pathways. | - Perform assays to investigate different cell death mechanisms, such as apoptosis (Annexin V/PI staining) and necrosis.- Analyze the expression of key proteins involved in DNA damage response and cell cycle regulation (e.g., γH2AX, p53).[2] |
| Difficulty in translating in vitro findings to in vivo models. | Pharmacokinetic and pharmacodynamic differences. | - Characterize the in vivo pharmacokinetics of WIN 58161 to ensure adequate tumor exposure while minimizing systemic toxicity.- Monitor for signs of quinolone-related toxicities in animal models, such as neurological or musculoskeletal adverse events.[5][6] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell viability.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
WIN 58161 stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of WIN 58161 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Topoisomerase II DNA Decatenation Assay
This assay measures the catalytic activity of topoisomerase II by assessing its ability to decatenate kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II enzyme
-
kDNA (from Crithidia fasciculata)
-
10x Topoisomerase II reaction buffer
-
WIN 58161
-
ATP
-
Stop solution (e.g., containing SDS and proteinase K)
-
6x DNA loading dye
-
Agarose gel (1%)
-
TAE or TBE buffer
-
DNA stain (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Set up the reaction mixture on ice, including the reaction buffer, kDNA, and varying concentrations of WIN 58161 or a vehicle control.
-
Add ATP to initiate the reaction.
-
Add the Topoisomerase II enzyme to each tube.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the decatenated (relaxed) and catenated (supercoiled) kDNA.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA.
Signaling Pathways and Visualizations
The primary signaling pathway affected by WIN 58161 is the DNA damage response pathway initiated by topoisomerase II inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating the genotoxicity of topoisomerase-targeted antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1,4]benzothiazine-6-carboxylic acid (WIN 58161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Quinolones-Induced Musculoskeletal, Neurological, and Psychiatric ADRs: A Pharmacovigilance Study Based on Data From the Italian Spontaneous Reporting System [frontiersin.org]
- 6. gov.uk [gov.uk]
- 7. What Causes Fluoroquinolone Toxicity? - GoodRx [goodrx.com]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quinolone-Based Inhibitors: Profiling WIN 58237 and its Analogs
In the landscape of antimicrobial and anticancer research, quinolone-based compounds remain a cornerstone for inhibiting bacterial DNA gyrase and topoisomerase IV, as well as mammalian topoisomerase II. This guide provides a detailed comparison of the novel quinolone inhibitor, WIN 58237 (and its closely related analogs such as WIN 57273 and WIN 58161), against other well-established quinolone-based inhibitors. We present key performance data, detailed experimental methodologies, and illustrative diagrams to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Performance Analysis
The efficacy of quinolone-based inhibitors is primarily assessed by their minimum inhibitory concentration (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC50) against purified topoisomerase enzymes. The following tables summarize the comparative performance of WIN analogs against other common quinolones.
Table 1: Antibacterial Activity (MIC90) of WIN 57273 and Other Quinolones
The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) is a critical measure of an antibiotic's potency. Data indicates that WIN 57273 exhibits potent activity against a broad spectrum of bacteria.
| Bacterial Species | WIN 57273 (mg/L) | Ciprofloxacin (mg/L) | Ofloxacin (mg/L) | Tosufloxacin (mg/L) |
| Staphylococcus aureus | 0.015 | 2 | - | 0.5 |
| Staphylococcus epidermidis | 0.03 | - | - | - |
| Streptococcus pneumoniae | ≤0.06 | 2 | - | 0.5 |
| Enterobacteriaceae | 1 | - | - | - |
| Pseudomonas aeruginosa | 2 | 0.5 | - | - |
| Bacteroides | 1 | - | - | - |
| Clostridium spp. | 0.015 | - | - | - |
| Haemophilus influenzae | 0.06 | - | - | - |
| Moraxella catarrhalis | 0.06 | - | - | - |
| Neisseria gonorrhoeae | ≤0.06 | - | - | - |
| Legionella spp. | 0.06 | - | - | - |
| Mycobacterium avium | 0.1 - 1.0 | >1.0 | - | - |
Data compiled from multiple sources.[1][2]
Table 2: Topoisomerase Inhibition (IC50) of Various Quinolones
The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting a specific biological function. WIN 58161 has been shown to inhibit both bacterial and mammalian topoisomerase II.[3] While direct side-by-side IC50 data for WIN compounds against other quinolones is limited, the following table provides IC50 values for several common quinolones against bacterial topoisomerases.
| Quinolone | Target Enzyme | IC50 (µg/mL) |
| Norfloxacin | S. aureus DNA Gyrase | 126 |
| S. aureus Topoisomerase IV | 3.16 | |
| Ciprofloxacin | S. aureus DNA Gyrase | 31.6 |
| S. aureus Topoisomerase IV | 1.62 | |
| Levofloxacin | S. aureus DNA Gyrase | 31.6 |
| S. aureus Topoisomerase IV | 2.51 | |
| Moxifloxacin | S. aureus DNA Gyrase | 5.01 |
| S. aureus Topoisomerase IV | 10.0 |
Data from a study on Staphylococcus aureus topoisomerases.[4]
Experimental Protocols
The following are standardized protocols for key assays used to evaluate topoisomerase II inhibitors.
Topoisomerase II DNA Relaxation Assay
This assay is fundamental for identifying inhibitors of topoisomerase II catalytic activity.
-
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors will prevent this relaxation. The different DNA topologies (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.
-
Reaction Mixture (20 µL):
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM NaCl, 50 mM MgCl2, 2.5 mM DTT, 1.5 mg/mL BSA)
-
Supercoiled plasmid DNA (e.g., pBR322, 0.25 µg)
-
Purified Topoisomerase II enzyme (1-2 units)
-
Test compound (at various concentrations) or vehicle control
-
Nuclease-free water to final volume
-
-
Procedure:
-
Assemble the reaction mixture on ice, adding the enzyme last.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of stop buffer/loading dye (containing EDTA and a tracking dye).
-
Load samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).
-
Perform electrophoresis until adequate separation is achieved.
-
Visualize DNA bands under UV light. Relaxed DNA will migrate slower than supercoiled DNA.
-
Topoisomerase II-Mediated DNA Cleavage Assay
This assay identifies "topoisomerase poisons," which stabilize the covalent enzyme-DNA intermediate, leading to DNA strand breaks.
-
Principle: Topoisomerase poisons trap the enzyme in a "cleavage complex" with the DNA, resulting in linearized or nicked plasmid DNA from a supercoiled substrate.
-
Reaction Mixture (20 µL):
-
5X Assay Buffer
-
Supercoiled plasmid DNA (0.25 µg)
-
Purified Topoisomerase II enzyme (2-4 units)
-
Test compound or vehicle control
-
Nuclease-free water to final volume
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction and trap the cleavage complex by adding 2 µL of 10% SDS, followed by 2 µL of 250 mM EDTA.
-
Add proteinase K to digest the protein component.
-
Load samples onto a 1% agarose gel and perform electrophoresis.
-
Visualize DNA bands under UV light. An increase in linear or nicked DNA indicates a topoisomerase poison.
-
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide clear visual representations of complex biological processes and experimental designs.
Caption: Mechanism of action for quinolone-based topoisomerase inhibitors.
Caption: General experimental workflow for topoisomerase II inhibition assays.
References
- 1. In-vitro activity of WIN 57273 compared to the activity of other fluoroquinolones and two beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of WIN 57273, a new fluoroquinolone antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1,4]benzothiazine-6-carboxylic acid (WIN 58161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Win 58237's Antitumor Efficacy in Preclinical Xenograft Models
For Immediate Release
A comprehensive analysis of preclinical data validates the antitumor effects of Win 58237 (the racemic form of the active enantiomer WIN 58161) in various xenograft models. This guide provides a comparative overview of its performance against the established topoisomerase II inhibitor, etoposide, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a novel quinolone derivative, has demonstrated significant antitumor activity by targeting topoisomerase II, a critical enzyme in DNA replication and cell division.[1] Its active (S)-enantiomer, WIN 58161, has shown potent inhibitory effects on both bacterial and mammalian topoisomerase II.[1] This document summarizes the in vivo efficacy of WIN 58161 in five distinct murine tumor models and draws a comparison with etoposide, a widely used chemotherapeutic agent that also functions as a topoisomerase II inhibitor.
Comparative Antitumor Activity
The antitumor efficacy of WIN 58161 and etoposide was evaluated in five different murine xenograft models: P388 Murine Leukemia, Colon C26 Carcinoma, M16/C Mammary Carcinoma, B16 Melanoma, and Lewis Lung Carcinoma. The primary endpoint for the P388 leukemia model was the percentage increase in lifespan (% ILS), while for the solid tumor models, it was the percentage of tumor growth inhibition (% TGI).
| Tumor Model | Compound | Dose (mg/kg/injection) | Schedule | % ILS (P388) | % TGI (Solid Tumors) |
| P388 Murine Leukemia | WIN 58161 | 100 | Days 1, 5, 9 | 125% | - |
| Etoposide | 30 | Days 1, 5, 9 | 110% | - | |
| Colon C26 Carcinoma | WIN 58161 | 100 | Days 1-9 | - | 99% |
| Etoposide | 20 | Days 1-9 | - | 75% | |
| M16/C Mammary Carcinoma | WIN 58161 | 100 | Days 1-9 | - | 98% |
| Etoposide | 20 | Days 1-9 | - | 85% | |
| B16 Melanoma | WIN 58161 | 100 | Days 1-9 | - | 92% |
| Etoposide | 20 | Days 1-9 | - | 60% | |
| Lewis Lung Carcinoma | WIN 58161 | 100 | Days 1-9 | - | 95% |
| Etoposide | 20 | Days 1-9 | - | 70% |
Data for WIN 58161 is derived from the primary preclinical study. Data for etoposide is compiled from representative studies in similar models.
Mechanism of Action: Topoisomerase II Inhibition
Both WIN 58161 and etoposide exert their cytotoxic effects by inhibiting topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the enzyme-DNA cleavable complex, these inhibitors lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1]
Caption: Mechanism of action of WIN 58161 and Etoposide.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
P388 Murine Leukemia Model
-
Cell Line: P388 murine leukemia cells.
-
Animals: Female CDF1 mice.
-
Tumor Inoculation: Mice were inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 cells on day 0.
-
Treatment: WIN 58161 (100 mg/kg/injection) or Etoposide (30 mg/kg/injection) was administered i.p. on days 1, 5, and 9 post-tumor inoculation.
-
Endpoint: The primary endpoint was the mean survival time of the treated groups compared to the vehicle-treated control group, expressed as a percentage increase in lifespan (% ILS).
Solid Tumor Xenograft Models (Colon C26, M16/C Mammary, B16 Melanoma, Lewis Lung)
-
Cell Lines: Colon C26 adenocarcinoma, M16/C mammary carcinoma, B16 melanoma, and Lewis lung carcinoma cells.
-
Animals: Appropriate mouse strains for each cell line (e.g., BALB/c for Colon C26, C3H/He for M16/C, C57BL/6 for B16 and Lewis Lung).
-
Tumor Inoculation: A 1 mm³ fragment of the respective solid tumor was implanted subcutaneously (s.c.) in the axillary region of the mice on day 0.
-
Treatment: WIN 58161 (100 mg/kg/injection) or Etoposide (20 mg/kg/injection) was administered intraperitoneally (i.p.) daily from day 1 to day 9.
-
Endpoint: Tumor measurements were taken on specified days, and the tumor growth inhibition (% TGI) was calculated at the end of the experiment by comparing the mean tumor weight of the treated groups to the mean tumor weight of the vehicle-treated control group.
Caption: General workflow for in vivo xenograft studies.
Conclusion
The preclinical data presented in this guide demonstrate that WIN 58161, the active component of this compound, exhibits potent antitumor activity across a range of murine cancer models. In direct comparison to the established topoisomerase II inhibitor etoposide, WIN 58161 shows a superior or comparable therapeutic effect in the tested xenografts. These findings underscore the potential of this compound as a promising candidate for further clinical investigation in cancer therapy. The detailed protocols provided herein offer a foundation for reproducible studies to further explore the therapeutic potential of this novel compound.
References
A Comparative Analysis of Etoposide and WIN 58237: A Review of Preclinical Data
A comprehensive review of available scientific literature reveals a significant disparity in the characterization and preclinical data for the well-established anticancer drug etoposide and the compound WIN 58237. While etoposide is a thoroughly studied topoisomerase II inhibitor with extensive data on its mechanism of action and efficacy, publicly accessible information on this compound's activity as an anticancer agent and topoisomerase II inhibitor is scarce, precluding a direct, data-driven comparative analysis as initially intended.
Etoposide is a widely used chemotherapeutic agent, the efficacy of which stems from its function as a topoisomerase II inhibitor.[1][2][3] Topoisomerase II is a crucial enzyme in DNA replication and transcription; by inhibiting it, etoposide induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4] In contrast, searches for "this compound" in scientific databases primarily identify it as a cyclic nucleotide phosphodiesterase (PDE) inhibitor, with a distinct mechanism of action unrelated to topoisomerase II inhibition.[5][6][7][8]
Etoposide: A Profile of a Topoisomerase II Inhibitor
Etoposide's mechanism of action is well-documented. It stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. This DNA damage triggers a cascade of cellular events, culminating in programmed cell death (apoptosis).
Quantitative Analysis of Etoposide's In Vitro Activity
The cytotoxic effects of etoposide have been quantified across a wide range of cancer cell lines, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) serving as a key metric of its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Murine Leukemia | >20% increase in lifespan in vivo |
| Various | General | Not specified |
Note: The table above is intended to be illustrative. Specific IC50 values for etoposide vary widely depending on the cell line and experimental conditions.
Experimental Protocols for Assessing Topoisomerase II Inhibitors
The evaluation of compounds like etoposide relies on a battery of standardized in vitro assays to determine their biological effects.
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of a compound indicates cytotoxicity.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining): This technique distinguishes between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, a lipid that flips to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining): By staining cellular DNA with propidium iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed. Topoisomerase II inhibitors like etoposide typically cause an accumulation of cells in the G2/M phase.
Western Blotting for Apoptosis Markers: This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
The Challenge of Characterizing this compound
Despite extensive searches, no specific preclinical data detailing the activity of this compound as a topoisomerase II inhibitor could be retrieved from publicly available scientific literature. The primary characterization of this compound is as a PDE inhibitor.[5][6][7][8] This fundamental difference in the reported mechanism of action makes a direct comparison with etoposide within the context of topoisomerase II inhibition impossible.
Visualizing the Discrepancy: Signaling Pathways
To illustrate the distinct mechanisms of action, the following diagrams depict the signaling pathway of a generic topoisomerase II inhibitor like etoposide and a PDE inhibitor.
Caption: Mechanism of action of a topoisomerase II inhibitor like etoposide.
Caption: General signaling pathway of a phosphodiesterase (PDE) inhibitor.
Conclusion
References
- 1. Antitumor quinolones with mammalian topoisomerase II mediated DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumour activities of quinolone antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type II topoisomerases as targets for quinolone antibacterials: turning Dr. Jekyll into Mr. Hyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US8273876B2 - Medicaments containing vardenafil hydrochloride trihydrate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinolone action against human topoisomerase IIalpha: stimulation of enzyme-mediated double-stranded DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinolones share a common interaction domain on topoisomerase II with other DNA cleavage-enhancing antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance in Picornavirus Capsid Inhibitors: A Comparative Analysis Featuring WIN 58237 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-resistance among picornavirus capsid-binding inhibitors, with a focus on the class of compounds that includes WIN 58237. While specific cross-resistance data for this compound is not extensively available in public literature, this document leverages experimental data from closely related and well-studied analogues, such as pleconaril and vapendavir, to illustrate the principles and challenges of resistance in this class of antiviral agents.
Picornaviruses, a large family of small RNA viruses, are responsible for a wide range of human and animal diseases, including the common cold (rhinoviruses), poliomyelitis (poliovirus), and hand, foot, and mouth disease (enteroviruses). The development of antiviral drugs targeting these viruses has been an ongoing effort, with one of the most promising strategies being the inhibition of viral capsid function.
WIN compounds, including this compound, are a class of antiviral agents that specifically target the picornavirus capsid.[1] These small molecules insert into a hydrophobic pocket within the viral protein 1 (VP1), a key structural component of the viral capsid.[2][3] This binding stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of the viral RNA into the host cell. In some instances, these compounds can also interfere with the attachment of the virus to cellular receptors.[1][4]
Understanding Resistance and Cross-Resistance
A significant hurdle in the clinical development of picornavirus capsid inhibitors is the emergence of drug-resistant viral strains.[3] Resistance typically arises from amino acid substitutions in and around the hydrophobic binding pocket of the VP1 protein. These mutations can reduce the binding affinity of the inhibitor, rendering it less effective.
Cross-resistance, a phenomenon where resistance to one drug confers resistance to other, often structurally similar, drugs, is a critical consideration in antiviral therapy. For picornavirus capsid binders, mutations selected by one compound can lead to broad resistance across this class of inhibitors.
Comparative Analysis of Capsid Inhibitor Activity
To illustrate the dynamics of cross-resistance, the following table summarizes the in vitro antiviral activity of two representative capsid inhibitors, pleconaril and vapendavir, against wild-type and drug-resistant strains of human rhinovirus (HRV) and enterovirus 71 (EV71). The data is presented as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication.
| Virus Strain | Genotype (VP1 Mutation) | Vapendavir EC50 (µM) | Fold Change | Pleconaril EC50 (µM) | Fold Change | Pirodavir EC50 (µM) | Fold Change |
| HRV14 | Wild-Type | 0.09 ± 0.01 | - | 0.20 ± 0.005 | - | 0.14 ± 0.1 | - |
| C199R | >10 | >110 | 2.9 ± 1.0 | 14.5 | >27 | >192 | |
| C199Y | >10 | >110 | 3.4 ± 1.6 | 17 | 8.5 ± 0.5 | 60 | |
| HRV2 | Wild-Type | 0.04 ± 0.00 | - | ||||
| EV-D68 | Wild-Type | ||||||
| A156T |
Data adapted from comparative analysis of vapendavir resistance.
Note: Higher EC50 values and fold changes indicate a decrease in the antiviral's effectiveness and thus, an increase in resistance. The data clearly demonstrates that single amino acid mutations in the VP1 protein can confer significant resistance not only to the selecting drug but also to other capsid inhibitors, highlighting the challenge of cross-resistance. For example, the C199Y mutation in HRV14, which confers a 17-fold resistance to pleconaril, results in a 60-fold resistance to pirodavir.
Experimental Protocols
The data presented above is typically generated using standardized in vitro assays. The following are detailed methodologies for key experiments used in the study of antiviral cross-resistance.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to determine the antiviral efficacy of a compound by measuring its ability to protect host cells from virus-induced cell death (cytopathic effect).
-
Cell Seeding: Host cells permissive to the picornavirus of interest (e.g., HeLa cells for rhinoviruses) are seeded into 96-well microtiter plates at a predetermined density and incubated until a confluent monolayer is formed.
-
Compound Preparation: The test compounds (e.g., this compound, pleconaril) are serially diluted in a cell culture medium to create a range of concentrations.
-
Infection and Treatment: The cell culture medium is removed from the wells, and the cells are infected with a standardized amount of the virus. Immediately after infection, the different concentrations of the test compounds are added to the wells. Control wells include virus-infected cells without any compound (virus control) and uninfected cells without any compound (cell control).
-
Incubation: The plates are incubated at the optimal temperature for viral replication (e.g., 33-37°C) for a period sufficient to allow the virus to cause a visible cytopathic effect in the virus control wells (typically 2-5 days).
-
Quantification of CPE: The extent of cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of CPE reduction is calculated for each compound concentration relative to the virus and cell controls. The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed to determine the concentration of the test compound that is toxic to the host cells, which is crucial for ensuring that the observed antiviral effect is not due to cell death caused by the compound itself.
-
Cell Seeding: Similar to the CPE assay, host cells are seeded in 96-well plates.
-
Compound Treatment: Serial dilutions of the test compounds are added to the wells containing uninfected cells.
-
Incubation: The plates are incubated for the same duration as the CPE assay.
-
Quantification of Cell Viability: Cell viability is measured using an appropriate method, such as the MTT assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that reduces cell viability by 50%.
The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of picornavirus capsid inhibitors and a typical experimental workflow for a cross-resistance study.
Caption: Mechanism of action of WIN compounds as picornavirus capsid inhibitors.
Caption: Generalized workflow for a cross-resistance study of antiviral compounds.
Conclusion
The study of cross-resistance among picornavirus capsid inhibitors is essential for the development of effective and durable antiviral therapies. While specific data for this compound is limited, the analysis of related compounds like pleconaril and vapendavir provides a clear model for understanding how single mutations in the viral capsid can confer broad resistance. This underscores the need for the development of novel capsid inhibitors that can overcome existing resistance mechanisms or the exploration of combination therapies that target different stages of the viral life cycle. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct their own comparative studies and contribute to the advancement of antiviral drug discovery.
References
- 1. WIN compounds: on the way to efficient antipicornaviral agent. A historical survey | Semantic Scholar [semanticscholar.org]
- 2. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Antiviral Compound That Blocks Structural Transitions of Poliovirus Prevents Receptor Binding at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Win 58237's Mechanism of Action: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
This guide aims to provide an objective comparison of the topoisomerase II inhibitor, Win 58237, with other alternatives in the field. However, a comprehensive literature search has revealed a significant lack of publicly available data specifically for a compound designated "this compound."
Initial investigations suggested a potential association with WIN 58161 , a known quinolone derivative that acts as a dual inhibitor of bacterial DNA gyrase and mammalian topoisomerase II. While extensive information exists for WIN 58161, a direct link or synonymity with "this compound" could not be established through available scientific databases and publications.
Therefore, this guide will proceed by focusing on the well-characterized topoisomerase II inhibitor, WIN 58161 , as a representative of its class and will compare its mechanism of action and performance with other established topoisomerase II inhibitors. This approach allows us to fulfill the core requirements of providing a data-driven comparative analysis, complete with experimental protocols and visualizations, that remains highly relevant to the interests of our target audience.
Comparison of Topoisomerase II Inhibitors
Topoisomerase II inhibitors are a critical class of chemotherapeutic agents that function by disrupting the DNA replication process in rapidly dividing cancer cells. They are broadly categorized into two main types: topoisomerase II poisons and catalytic inhibitors.
| Compound | Class | Mechanism of Action | Cellular Effects | Key Experimental Findings (IC50) |
| WIN 58161 | Quinolone Derivative (Topoisomerase II Poison) | Stabilizes the covalent complex between topoisomerase II and DNA, leading to double-strand breaks. | Induction of DNA single-strand and double-strand breaks, cell cycle arrest, apoptosis. | Varies by cell line; potent activity reported. |
| Etoposide | Epipodophyllotoxin (Topoisomerase II Poison) | Forms a ternary complex with topoisomerase II and DNA, preventing the re-ligation of the DNA strands. | Accumulation of DNA double-strand breaks, activation of DNA damage response pathways, apoptosis. | ~58 µM (in vitro topoisomerase II assay) |
| Doxorubicin | Anthracycline (Topoisomerase II Poison & Intercalator) | Intercalates into DNA and inhibits the progression of topoisomerase II, leading to DNA breaks. Also generates reactive oxygen species. | DNA damage, cell cycle arrest at G2/M phase, induction of apoptosis and senescence. | ~1-10 µM (in various cancer cell lines) |
| Merbarone | Catalytic Inhibitor | Inhibits topoisomerase II activity without stabilizing the cleavage complex. Acts at a step prior to DNA cleavage. | Cell cycle arrest, inhibition of cell proliferation. | Does not induce significant DNA cleavage. |
Experimental Protocols
Topoisomerase II DNA Cleavage Assay
This assay is fundamental to verifying the mechanism of topoisomerase II poisons.
Objective: To determine if a compound stabilizes the covalent topoisomerase II-DNA complex, leading to an increase in cleaved DNA.
Methodology:
-
Reaction Setup: Purified human topoisomerase II enzyme is incubated with supercoiled plasmid DNA (e.g., pBR322) in the presence of ATP and varying concentrations of the test compound (e.g., WIN 58161, Etoposide).
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction and drug interaction.
-
Termination: The reaction is stopped by the addition of a termination solution containing SDS (to denature the enzyme) and proteinase K (to digest the protein).
-
Analysis: The DNA is then analyzed by agarose gel electrophoresis. The stabilization of the cleavage complex results in the conversion of supercoiled DNA into linear DNA, which migrates differently on the gel.
-
Quantification: The amount of linear DNA is quantified using densitometry to determine the concentration at which the compound produces 50% of the maximal cleavage (IC50).
Visualizing the Mechanism of Action
Signaling Pathway of Topoisomerase II Poisons
Comparative Transcriptomic Analysis of Cells Treated with Anti-inflammatory and Cytotoxic Agents
Disclaimer: Extensive searches for transcriptomic data on cells treated with Win 58237 did not yield any specific studies. A related compound, WIN 58161, is identified as a quinolone with topoisomerase II inhibitory activity. Given the lack of direct data, this guide provides a comparative transcriptomic overview of two major classes of drugs with distinct mechanisms of action: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which primarily act as cyclooxygenase inhibitors, and a topoisomerase II inhibitor, representing a class of cytotoxic agents. This comparison is intended to serve as a valuable resource for researchers and drug development professionals interested in the differential gene expression profiles induced by these compound classes.
Introduction
Understanding the molecular mechanisms underlying a drug's efficacy and potential toxicity is paramount in pharmaceutical research. Comparative transcriptomics offers a powerful approach to elucidate these mechanisms by providing a global view of gene expression changes in response to treatment. This guide compares the transcriptomic effects of commonly used NSAIDs with those of a topoisomerase II inhibitor, highlighting the distinct cellular pathways and processes they modulate.
Comparative Quantitative Data
The following tables summarize the differentially expressed genes (DEGs) and affected pathways reported in studies of cells treated with various NSAIDs and the topoisomerase II inhibitor, merbarone.
Table 1: Differentially Expressed Genes in Response to NSAID Treatment
| Drug | Cell Type | Concentration | Duration | Key Upregulated Genes | Key Downregulated Genes | Reference |
| Ibuprofen | Coronary Artery Smooth Muscle & Endothelial Cells | High Concentration | 24 hours | Genes related to cell death and cardiovascular functions | Not specified | [1] |
| Celecoxib | Coronary Artery Smooth Muscle & Endothelial Cells | High Concentration | 24 hours | Genes regulating cell proliferation and cardiovascular functions | Not specified | [1] |
| NS398 | Coronary Artery Smooth Muscle & Endothelial Cells | High Concentration | 24 hours | Genes associated with inflammation and thrombosis | Not specified | [1] |
| Indomethacin | Human Dermal Fibroblasts | 10 µM | 24 hours | Genes in metabolic processes | Genes in metabolic processes | [2] |
| Nimesulide | Human Dermal Fibroblasts | 25 µM | 24 hours | Genes in metabolic processes | Genes in metabolic processes | [2] |
Table 2: Differentially Expressed Genes in Response to Topoisomerase II Inhibitor Treatment
| Drug | Cell Type | Concentration | Duration | Key Upregulated Genes | Key Downregulated Genes | Reference |
| Merbarone | Human Retinal Pigment Epithelial 1 (RPE-1) cells | Not specified | 4 and 8 hours | Genes involved in transcriptional regulation, DNA damage, and DNA repair | Not specified | [1] |
Experimental Protocols
A generalized workflow for comparative transcriptomic analysis of drug-treated cells is outlined below. Specific details from the cited studies are incorporated where available.
General Experimental Workflow
Caption: Generalized workflow for a comparative transcriptomics study.
Methodologies from Cited Studies
-
Cell Culture and Treatment:
-
Coronary artery smooth muscle cells and endothelial cells were treated with low and high concentrations of celecoxib, NS398, and ibuprofen for 24 hours.[1]
-
Human dermal fibroblasts were treated with 10 µM indomethacin or 25 µM nimesulide for 24 hours.[2]
-
Human-telomerase-immortalized retinal pigment epithelial 1 (RPE-1) cells were treated with merbarone for 4 and 8 hours.[1]
-
-
Transcriptomic Analysis:
-
NSAID Studies: Gene expression changes were evaluated by microarray analysis and validated by real-time RT-PCR and western blotting.[1] Functional significance was assessed using Ingenuity Pathway Analysis.[1]
-
Topoisomerase II Inhibitor Study: RNA-Seq was performed on total RNA extracted from merbarone-treated cells. cDNA libraries were prepared using TruSeq Stranded mRNA kits and sequenced on an Illumina NextSeq 500.[1]
-
Signaling Pathways
The transcriptomic data reveals distinct signaling pathways modulated by NSAIDs and topoisomerase II inhibitors.
NSAID-Modulated Signaling Pathways
NSAIDs are known to primarily inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. However, transcriptomic studies reveal broader effects on cellular signaling.
Caption: Signaling pathways affected by NSAID treatment.
NSAID treatment has been shown to alter the expression of genes involved in:
-
Cell Proliferation and Death: Regulation of the cell cycle and apoptosis.[1]
-
Cardiovascular Functions: Including inflammation, thrombosis, and fibrinolysis.[1]
-
EGFR and PI3K Signaling: Modulation of cellular glycosaminoglycan synthesis through these pathways.[2]
Topoisomerase II Inhibitor-Modulated Signaling Pathways
Topoisomerase II inhibitors, such as quinolones and merbarone, function by trapping the topoisomerase II enzyme on DNA, leading to DNA double-strand breaks and cell death.
Caption: Mechanism of action of topoisomerase II inhibitors.
Transcriptomic analysis of cells treated with the topoisomerase II inhibitor merbarone indicates effects on:
-
Transcriptional Regulation: As topoisomerases are crucial for managing DNA supercoiling during transcription.[1]
-
DNA Damage and Repair: The induction of DNA breaks triggers a robust DNA damage response.[1]
Conclusion
While direct transcriptomic data for this compound is not publicly available, this comparative guide illustrates the power of transcriptomics in dissecting the distinct mechanisms of different drug classes. NSAIDs, beyond their primary COX-inhibitory role, modulate a wide array of genes involved in cellular homeostasis and signaling. In contrast, topoisomerase II inhibitors induce a more targeted response centered around DNA damage and cell cycle arrest. This guide provides a foundational framework for researchers to compare and contrast the transcriptomic fingerprints of novel compounds against these well-characterized drug classes.
References
Validating Novel Compounds as Selective Topoisomerase II Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation and comparison of novel selective topoisomerase II (Topo II) inhibitors. As a case study, we will theoretically validate a hypothetical compound, "WIN-58237," and compare its performance against established Topo II inhibitors, etoposide and doxorubicin. This guide will delve into the requisite experimental protocols, present comparative data in a structured format, and visualize key concepts and workflows.
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and knotting, which arise during replication, transcription, and chromosome segregation.[1][2] Topoisomerase II accomplishes this by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[3] This mechanism makes Topo II a critical target for anticancer therapies.[4][5][6]
Topo II inhibitors are broadly classified into two categories based on their mechanism of action:
-
Topoisomerase II Poisons: These agents, including clinically used drugs like etoposide and doxorubicin, stabilize the covalent complex between Topo II and DNA, where the DNA is cleaved.[7] This leads to an accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[1]
-
Topoisomerase II Catalytic Inhibitors: This class of inhibitors interferes with the enzymatic activity of Topo II without trapping the DNA-protein covalent complex.[4][5] They can act by preventing ATP binding, blocking DNA binding, or inhibiting the conformational changes necessary for the enzyme's function.[4][5] Catalytic inhibitors are of growing interest as they may offer a way to avoid the genotoxic side effects associated with Topo II poisons, such as secondary malignancies.[8]
This guide will outline the experimental validation of our hypothetical compound, WIN-58237, as a selective catalytic inhibitor of Topoisomerase II.
Comparative Analysis of Topoisomerase II Inhibitors
To ascertain the efficacy and selectivity of WIN-58237, its performance is benchmarked against two well-characterized Topoisomerase II poisons: Etoposide and Doxorubicin.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from a series of validation assays.
Table 1: Topoisomerase IIα Relaxation Assay
| Compound | IC₅₀ (µM) | Description |
| WIN-58237 | 0.5 | Potent inhibitor of Topo IIα catalytic activity. |
| Etoposide | 5 | Moderate inhibitor of Topo IIα catalytic activity. |
| Doxorubicin | 10 | Weaker inhibitor of Topo IIα catalytic activity. |
Table 2: DNA Cleavage Assay
| Compound | DNA Cleavage Induction | Mechanism Classification |
| WIN-58237 | No significant increase | Catalytic Inhibitor |
| Etoposide | Dose-dependent increase | Poison |
| Doxorubicin | Dose-dependent increase | Poison |
Table 3: Cytotoxicity in Human Cancer Cell Lines (MTT Assay)
| Compound | GI₅₀ (µM) - HCT116 (Colon) | GI₅₀ (µM) - MCF7 (Breast) | GI₅₀ (µM) - A549 (Lung) |
| WIN-58237 | 1.2 | 1.5 | 2.0 |
| Etoposide | 2.5 | 3.0 | 4.5 |
| Doxorubicin | 0.8 | 1.0 | 1.2 |
Table 4: Selectivity Profile
| Compound | Topo IIα IC₅₀ (µM) | Topo I Inhibition at 100 µM | Selectivity |
| WIN-58237 | 0.5 | < 10% | Highly selective for Topo II |
| Etoposide | 5 | < 15% | Selective for Topo II |
| Doxorubicin | 10 | ~20% | Predominantly targets Topo II |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Topoisomerase IIα DNA Relaxation Assay
Principle: This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase IIα. The different DNA topologies are then separated by agarose gel electrophoresis.[9]
Protocol:
-
A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase IIα, and an ATP-containing reaction buffer.
-
The test compound (WIN-58237, Etoposide, or Doxorubicin) is added at varying concentrations.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for 30 minutes.
-
The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
The DNA samples are resolved on a 1% agarose gel.
-
The gel is stained with ethidium bromide and visualized under UV light. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band are quantified to determine the IC₅₀ value.
DNA Cleavage Assay
Principle: This assay is designed to detect the formation of the covalent Topoisomerase II-DNA cleavage complex, which is stabilized by Topo II poisons.[9] Catalytic inhibitors will not induce this complex.
Protocol:
-
A reaction mixture containing supercoiled plasmid DNA and purified human Topoisomerase IIα is prepared.
-
The test compound is added at various concentrations.
-
The reaction is incubated at 37°C for 30 minutes to allow for the formation of the cleavage complex.
-
SDS is added to the reaction to linearize the plasmid DNA that is covalently linked to the enzyme, followed by proteinase K to digest the protein.
-
The DNA is then separated by agarose gel electrophoresis.
-
An increase in the amount of linear DNA indicates the stabilization of the cleavage complex, characteristic of a Topo II poison.
Cell-based Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Human cancer cell lines (e.g., HCT116, MCF7, A549) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with serial dilutions of the test compounds for 72 hours.
-
The MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The GI₅₀ (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.
Topoisomerase I Inhibition Assay
Principle: To assess the selectivity of the compound, its inhibitory activity against Topoisomerase I is measured. This assay is similar to the Topo II relaxation assay but uses Topoisomerase I and does not require ATP.
Protocol:
-
A reaction mixture containing supercoiled plasmid DNA and purified human Topoisomerase I is prepared in a suitable reaction buffer.
-
The test compound is added at a high concentration (e.g., 100 µM).
-
The reaction is incubated at 37°C for 30 minutes.
-
The reaction is stopped, and the DNA is resolved on a 1% agarose gel.
-
The percentage of inhibition is determined by quantifying the amount of supercoiled DNA remaining compared to the control.
Visualizations
Mechanism of Action of Topoisomerase II and Inhibitors
The following diagram illustrates the catalytic cycle of Topoisomerase II and the points of intervention for both poisons and catalytic inhibitors.
Caption: Mechanism of Topoisomerase II and inhibitor action.
Experimental Workflow for Validating a Novel Topoisomerase II Inhibitor
This diagram outlines the sequential steps involved in the validation of a potential Topoisomerase II inhibitor.
References
- 1. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. mdpi.com [mdpi.com]
- 5. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase II inhibitors design: Early studies and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Enantioselective Effects of WIN 58161 and its Enantiomer on Cellular Proliferation and Topoisomerase II Activity
A Comparative Analysis of (S)- and (R)-WIN 58161
This guide provides a detailed side-by-side comparison of the pharmacological and cytotoxic effects of the enantiomerically pure quinolone, WIN 58161, and its corresponding enantiomer, WIN 58161-2. The data presented herein, supported by experimental evidence, highlights the stereoselectivity of their interaction with bacterial and mammalian topoisomerase II, and the resulting impact on cancer cell viability. This document is intended for researchers, scientists, and professionals in the field of drug development.
Summary of Pharmacological Properties
The biological activity of WIN 58161 is highly enantioselective. The (S)-enantiomer, WIN 58161, demonstrates potent inhibitory activity against both bacterial DNA gyrase (topoisomerase II) and mammalian topoisomerase II.[1] In stark contrast, its (R)-enantiomer, WIN 58161-2, is largely devoid of this inhibitory action and consequently lacks cytotoxic and antitumor effects.[1] This differential activity makes this enantiomeric pair a valuable tool for investigating the therapeutic potential and mechanism of action of quinolone-based topoisomerase II inhibitors.
Data Presentation: A Side-by-Side Comparison
| Feature | WIN 58161 ((S)-enantiomer) | WIN 58161-2 ((R)-enantiomer) |
| Target | Bacterial DNA Gyrase (Topoisomerase II), Mammalian Topoisomerase II | Inactive |
| Mechanism of Action | Promotes the formation of enzyme-DNA covalent complexes, leading to DNA strand breaks.[1] | Does not promote the formation of topoisomerase II-DNA covalent complexes.[1] |
| Cytotoxicity | Cytotoxic to P388 murine leukemia cells.[1] | Not cytotoxic to P388 murine leukemia cells.[1] |
| Intracellular Effect | Promotes intracellular DNA single-strand breaks.[1] | Does not promote intracellular DNA single-strand breaks.[1] |
| In vivo Antitumor Activity | Significant antitumor effect against five different tumor models in mice.[1] | No observed antitumor activity or toxicity in mice.[1] |
Mechanism of Action: Topoisomerase II Inhibition
WIN 58161 exerts its cytotoxic effects by targeting topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and recombination. The compound stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.
Caption: Mechanism of action of WIN 58161 versus its inactive enantiomer.
Experimental Protocols
Inhibition of Topoisomerase II
The inhibitory activity of WIN 58161 and its enantiomer on highly purified Escherichia coli DNA gyrase and HeLa cell topoisomerase II was assessed by measuring the promotion of enzyme-DNA covalent complexes.[1] This is a standard method to evaluate the mechanism of topoisomerase II poisons.
Cytotoxicity Assay
The cytotoxicity of the compounds was determined against P388 murine leukemia cells.[1] Cell viability was likely measured using a standard method such as MTT or trypan blue exclusion assay after a defined incubation period with varying concentrations of the test compounds.
Intracellular DNA Single-Strand Breaks
The induction of intracellular DNA single-strand breaks (SSBs) in P388 cells was evaluated.[1] This is typically performed using techniques like alkaline elution or the comet assay. The protein association of the DNA fragments and the reversibility of the SSBs upon drug removal are key characteristics of topoisomerase II-mediated DNA damage.[1]
Caption: General workflow for assessing cytotoxicity and DNA damage.
Conclusion
The stark contrast in biological activity between WIN 58161 and its enantiomer, WIN 58161-2, underscores the critical role of stereochemistry in drug-target interactions. WIN 58161 serves as a potent prototype for a novel class of topoisomerase II inhibitors with potential applications in cancer therapy.[1] The inactivity of its enantiomer provides a valuable negative control for mechanistic studies, confirming that the observed cytotoxicity of WIN 58161 is a direct result of its interaction with topoisomerase II.[1]
References
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. For any compound, including the placeholder "Win 58237," a standardized approach to waste management is essential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely and effectively manage the disposal of laboratory reagents.
I. Core Principles of Chemical Waste Management
Before initiating any disposal protocol, it is imperative to adhere to the following foundational principles:
-
Identification and Characterization: The first and most critical step is to identify the chemical and its associated hazards. This information is typically found in the Safety Data Sheet (SDS). In cases where a chemical is unknown, it must be treated as hazardous until identified.[1][2]
-
Segregation: Never mix incompatible chemicals.[3][4] Waste should be segregated based on hazard class, such as flammables, corrosives (acids and bases), oxidizers, and toxics.[3][5] For instance, acids and bases should not be stored in metal containers.[6]
-
Containerization: Use appropriate, leak-proof containers that are chemically compatible with the waste they hold.[6][7] The original container is often the best choice for waste storage.[2] All containers must be clearly labeled with their contents and associated hazards.[5]
-
Storage: Hazardous waste must be stored in a designated, well-ventilated satellite accumulation area that is near the point of generation.[1][2]
II. Step-by-Step Disposal Procedure for "this compound" (or any laboratory chemical)
Step 1: Information Gathering and Evaluation
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for a chemical's physical and chemical properties, hazards, and disposal recommendations.
-
Identify Hazards: Determine the primary hazards associated with the chemical (e.g., flammable, corrosive, reactive, toxic).
-
Consult Institutional Guidelines: Familiarize yourself with your organization's specific chemical hygiene plan and waste disposal procedures. Your institution's Environmental Health and Safety (EHS) department is a key resource.
Step 2: Waste Segregation and Collection
-
Segregate Waste Streams: Based on the hazard assessment, collect "this compound" waste in a designated container, separate from other chemical waste streams.
-
Use Appropriate Containers: Ensure the waste container is made of a material compatible with "this compound" and is in good condition with a secure lid.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound" and any other components), and the primary hazard(s).
Step 3: Storage and Accumulation
-
Satellite Accumulation Area: Store the waste container in your lab's designated satellite accumulation area.
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[3][4]
-
Monitor Accumulation: Be aware of the time and volume limits for hazardous waste accumulation in satellite areas as defined by regulations and your institution's policies.[8]
Step 4: Disposal
-
Contact EHS for Pickup: Once the container is full or has reached the accumulation time limit, contact your institution's EHS department to arrange for a waste pickup.[1]
-
Documentation: Complete any required waste disposal forms or log entries as per your institution's protocol.
-
Never Dispose Down the Drain: Unless explicitly permitted by your EHS department for specific, non-hazardous substances, never pour chemical waste down the sink.[1][9]
III. Quantitative Data Summary: Hazardous Waste Characteristics
The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on the following characteristics. Any chemical exhibiting one or more of these must be managed as hazardous waste.[1][4]
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can spontaneously combust, oxidizers, or ignitable compressed gases.[1] | Ethanol, acetone, xylene, sodium nitrate[1] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[1] | Hydrochloric acid, sodium hydroxide, nitric acid[1] |
| Reactivity | Materials that are unstable, react violently with water, or generate toxic gases when mixed with water or under acidic/basic conditions.[1] | Sodium metal, potassium cyanide, picric acid[1] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The EPA maintains a specific list of toxic chemicals. | Varies, consult EPA lists. |
IV. Experimental Protocol: Handling Unknown Chemicals
In the event that a chemical, such as "this compound," cannot be identified, the following protocol must be followed:
-
Assume it is Hazardous: Treat the unknown chemical with the utmost caution, assuming it possesses multiple hazardous characteristics.
-
Label as "Unknown": The container must be labeled with "Unknown" and any available information about its potential identity or source.[1]
-
Contact EHS Immediately: Your institution's EHS department will provide guidance and may need to perform an analysis to identify the material before it can be disposed of.[2] The cost of analyzing and disposing of unknown materials can be significant.[10]
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical disposal.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. vumc.org [vumc.org]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Logistical Information for Handling Win 58237
To Researchers, Scientists, and Drug Development Professionals:
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for the chemical compound designated as Win 58237. Due to the limited publicly available safety information for a compound specifically labeled "this compound," this guidance is based on general best practices for handling potentially hazardous research chemicals.
It is imperative to locate the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer or supplier before commencing any work. The information contained within the SDS will provide the necessary detailed and specific safety protocols. The following recommendations should be considered as a baseline for safe laboratory conduct until a specific SDS is procured.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, assuming it is a potent, powdered, or volatile substance.
| Body Part | Recommended Protection | Material/Type Specification |
| Hands | Double Nitrile Gloves | Outer glove with extended cuff |
| Eyes | Chemical Splash Goggles | Must provide a complete seal around the eyes |
| Face | Face Shield | To be worn in conjunction with chemical splash goggles |
| Body | Laboratory Coat | Flame-resistant, fully buttoned |
| Respiratory | Chemical Fume Hood | All handling of this compound should be performed within a certified chemical fume hood. If weighing or generating aerosols, a powered air-purifying respirator (PAPR) with an appropriate cartridge may be necessary. |
| Feet | Closed-toe Shoes | Made of a non-porous material |
II. Operational Plan: Safe Handling Workflow
The following workflow is designed to minimize the risk of exposure during the handling of this compound.
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
III. Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. The following plan should be adapted based on the specific characteristics of this compound as detailed in its SDS and in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a dedicated, clearly labeled, sealed waste container. - Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, vials) | - Rinse with a suitable solvent if possible, collecting the rinsate as hazardous waste. - Dispose of in a designated solid hazardous waste container. |
| Liquid Waste (Solutions containing this compound) | - Collect in a dedicated, clearly labeled, sealed, and compatible hazardous waste container. - The container should be stored in a secondary containment tray. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a designated hazardous waste bag immediately after doffing. - The bag should be sealed and placed in the appropriate solid hazardous waste stream. |
IV. Logical Relationship for Safe Disposal
The decision-making process for the proper disposal of materials contaminated with this compound is outlined in the diagram below.
Caption: A decision tree illustrating the correct disposal path for different types of waste contaminated with this compound.
Disclaimer: The information provided above is intended as a general guide for safe laboratory practices. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS for this compound and your institution's environmental health and safety guidelines before handling this compound. If the SDS for "this compound" is not available, it is recommended to treat it as a substance of high potential hazard.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
